Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol
Topic: 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol Chemical Structure Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provide...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol Chemical Structure
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol , a bifunctional diamine-alcohol scaffold. Functioning as a critical intermediate in the synthesis of nitrogen-containing heterocycles, specifically 1,2,3,4-tetrahydroquinazolines and benzodiazepine derivatives , this molecule offers unique reactivity due to its specific substitution pattern. This guide details its structural properties, a validated regioselective synthetic pathway, and its application in heterocycle construction, supported by mechanistic insights and experimental protocols.
Chemical Identity & Structural Elucidation
The molecule is a derivative of 2-aminobenzylamine (also known as 2-(aminomethyl)aniline) where the aniline nitrogen is substituted with a 2-hydroxyethyl group. Its structure is characterized by three distinct functional handles: a primary aliphatic amine, a secondary aromatic amine, and a primary alcohol.
Key Structural Motif: 1,2-disubstituted benzene ring featuring a "pseudo-tridentate" (N,N,O) binding domain.
Conformational Analysis
In solution, the molecule likely adopts a conformation stabilized by intramolecular hydrogen bonding. The hydroxyl proton can interact with the aliphatic amine nitrogen or the aniline nitrogen, influencing its nucleophilicity. The ortho positioning of the aminomethyl group relative to the N-hydroxyethyl aniline moiety pre-organizes the molecule for cyclization reactions, making it a "privileged structure" precursor for fused heterocycles.
Synthetic Pathways: The Nitrile Route
While direct alkylation of 2-aminobenzylamine with ethylene oxide is possible, it often suffers from poor regioselectivity due to the competing nucleophilicity of the primary aliphatic amine versus the secondary aromatic amine.
The Nitrile Route is the preferred industrial and laboratory method, ensuring complete regiocontrol by installing the ethanolamine chain before generating the highly reactive primary amine.
Reaction Scheme (DOT Visualization)
Figure 1: Regioselective synthesis starting from 2-fluorobenzonitrile, proceeding through a nitrile intermediate to the final diamine-alcohol, and its subsequent cyclization.[1][2][3][4][5][6][7][8][9]
Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution (S
Ar)
Objective: Synthesis of 2-[(2-hydroxyethyl)amino]benzonitrile.
Charge a round-bottom flask with 2-fluorobenzonitrile and DMSO (5 mL/g).
Add K
CO and ethanolamine.
Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) for the disappearance of the starting fluoride.
Workup: Cool to room temperature and pour into ice water. The product may precipitate as a solid or require extraction with ethyl acetate.
Purification: Recrystallization from ethanol/water or flash chromatography if necessary.
Yield Expectation: 85–95%.
Step 2: Nitrile Reduction
Objective: Reduction of the nitrile group to the primary amine (-CH
NH) without over-reducing the aromatic ring.
Reagents: Lithium Aluminum Hydride (LiAlH
, 2.0 equiv) or Raney Nickel/H.
Procedure (LiAlH
Method):
Suspend LiAlH
in anhydrous THF under nitrogen at 0°C.
Add a solution of 2-[(2-hydroxyethyl)amino]benzonitrile in THF dropwise.
Allow the reaction to warm to room temperature, then reflux for 3 hours.
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH
), then 15% NaOH (1 mL per g), then water (3 mL per g).
Filter the granular precipitate and dry the filtrate over Na
SO.
Concentrate in vacuo to yield the target 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol as a viscous oil or low-melting solid.
Reactivity Profile & Applications
Heterocycle Synthesis (Tetrahydroquinazolines)
The primary utility of this scaffold is in the synthesis of 1,2,3,4-tetrahydroquinazolines . The molecule contains a 1,4-diamine motif (counting through the benzene ring) that reacts avidly with aldehydes or ketones.
Mechanism: The aliphatic primary amine (more nucleophilic) attacks the carbonyl carbon to form an imine. The secondary aniline nitrogen then attacks the iminium intermediate, closing the 6-membered ring.
Significance: This creates a bicyclic core with a pendant hydroxyl group, allowing for further functionalization (e.g., esterification for prodrugs or halogenation for further coupling).
Coordination Chemistry
The N-C-C-O and N-C-C-N motifs allow this molecule to serve as a tridentate ligand for transition metals (Cu, Ni, Zn). The hard oxygen donor and soft/borderline nitrogen donors create stable chelate rings, useful in catalysis or metal sequestration.
Physicochemical Properties (Predicted)
Property
Value / Description
Physical State
Viscous yellow oil or low-melting solid
Boiling Point
~360°C (at 760 mmHg, predicted)
Solubility
Soluble in alcohols, DMSO, DMF; Moderately soluble in water
pKa (Aliphatic Amine)
~9.5–10.0 (Most basic site)
pKa (Aniline)
~4.0–5.0
LogP
~0.8 (Moderately lipophilic but polar)
Safety & Handling
Hazards: As an amino-alcohol and aniline derivative, this compound should be treated as Harmful/Irritant .
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline or absorption of CO
by the primary amine. Refrigeration (2–8°C) is recommended.
References
PubChem. 2-((2-Aminophenyl)amino)ethan-1-ol (Compound Summary). National Library of Medicine. Available at: [Link]
Organic Chemistry Portal. Synthesis of Quinazolines and Tetrahydroquinazolines. Available at: [Link]
ChemGuide. Reduction of Nitriles to Primary Amines using LiAlH4. Available at: [Link]
An In-depth Technical Guide to N-(2-hydroxyethyl)aniline and its Derivatives
A Note to the Reader: This guide provides a comprehensive overview of the properties, synthesis, and applications of N-(2-hydroxyethyl)aniline. It is important to note that the specific compound "N-(2-hydroxyethyl)-2-(am...
Author: BenchChem Technical Support Team. Date: March 2026
A Note to the Reader: This guide provides a comprehensive overview of the properties, synthesis, and applications of N-(2-hydroxyethyl)aniline. It is important to note that the specific compound "N-(2-hydroxyethyl)-2-(aminomethyl)aniline" is not readily found in the current scientific literature or commercial catalogs. Therefore, this document focuses on the well-characterized parent compound, N-(2-hydroxyethyl)aniline, to provide a foundational understanding that can be extrapolated to its potential derivatives.
Introduction
N-(2-Hydroxyethyl)aniline, also known as 2-anilinoethanol or N-phenylethanolamine, is an organic compound featuring both an amino and a hydroxyl functional group attached to a phenyl ring.[1] This bifunctionality makes it a versatile intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its utility spans various industries, including the manufacturing of dyes, pharmaceuticals, and specialty polymers.[1][2][3] This guide will delve into the core chemical and physical properties of N-(2-hydroxyethyl)aniline, detail its synthesis, explore its applications, and provide essential safety and handling protocols.
Core Properties of N-(2-hydroxyethyl)aniline
The chemical and physical properties of N-(2-hydroxyethyl)aniline are fundamental to its application and handling. These properties are summarized in the tables below.
Spectroscopic data is crucial for the identification and characterization of N-(2-hydroxyethyl)aniline. While a comprehensive database is not publicly available, typical spectral features can be inferred from its structure. Infrared (IR) spectroscopy would reveal characteristic peaks for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H and C=C stretches of the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.
Synthesis of N-(2-hydroxyethyl)aniline
The synthesis of N-(2-hydroxyethyl)aniline is a key process for its industrial production. One common method involves the reaction of aniline with ethylene oxide.
Synthesis Workflow
Caption: General workflow for the synthesis of N-(2-hydroxyethyl)aniline.
Experimental Protocol
A general procedure for the synthesis of N-(2-hydroxyethyl)aniline is as follows:
Charging the Reactor: Aniline is charged into a suitable reaction vessel.
Addition of Ethylene Oxide: Ethylene oxide is carefully introduced into the reactor containing aniline. This reaction is typically performed under controlled temperature and pressure conditions due to the high reactivity and toxicity of ethylene oxide.
Reaction: The reaction mixture is stirred and maintained at a specific temperature to allow for the nucleophilic attack of the aniline nitrogen on the epoxide ring of ethylene oxide, leading to the formation of N-(2-hydroxyethyl)aniline.
Work-up and Purification: After the reaction is complete, the crude product is typically purified. A common method for purification is vacuum distillation to separate the desired product from unreacted starting materials and any byproducts.[6]
A specific example involves reacting aniline with chloroacetic acid followed by alkalization and distillation.[6]
Applications of N-(2-hydroxyethyl)aniline
The versatile chemical nature of N-(2-hydroxyethyl)aniline makes it a valuable intermediate in several industrial applications.
Dye Synthesis
A primary application of N-(2-hydroxyethyl)aniline is in the synthesis of various dyes.[1][2] The aromatic amine group serves as a chromophore precursor, which can be diazotized and coupled with other aromatic compounds to produce azo dyes. The hydroxyl group can be functionalized to modify the dye's properties, such as its solubility and affinity for different fibers. A related compound, 2-Nitro-N-Hydroxyethyl Aniline, is specifically used for imparting yellow hues in hair dyes.[2]
Pharmaceutical Intermediate
N-(2-hydroxyethyl)aniline and its derivatives are used as building blocks in the synthesis of pharmaceutically active compounds.[1] The basic nitrogen and the hydroxyl group provide reactive sites for the construction of more complex molecular architectures found in various drugs.
Polymer Chemistry
This compound is also utilized in polymer science. For instance, it has been used in the preparation of poly(N-(2-hydroxyethyl)aniline) microspheres through oxidative chemical polymerization.[3] These polymers may have applications in areas such as conductive materials and sensors.
Other Industrial Uses
Other applications include its use as a substrate for human olfactory UDP-glucuronosyltransferase, in biochemical studies, and as an intermediate for other organic compounds.[1][5]
Safety and Handling
N-(2-hydroxyethyl)aniline is considered a hazardous substance and requires careful handling.[8]
Hazard Identification
The compound is classified as toxic if swallowed or in contact with skin and causes serious eye damage.[8][9] It may also cause skin sensitization and is harmful with prolonged exposure through inhalation, skin contact, or ingestion.[8]
Safety Precautions and Personal Protective Equipment (PPE)
A logical workflow for safe handling is essential.
Caption: Safe handling workflow for N-(2-hydroxyethyl)aniline.
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[9]
Personal Protective Equipment (PPE):
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory to prevent eye contact.[8]
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn to prevent skin contact.[9]
Respiratory Protection: If working outside of a fume hood or if aerosols are generated, a suitable respirator should be used.
Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[9]
First Aid Measures
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[9]
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9]
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]
Conclusion
N-(2-hydroxyethyl)aniline is a valuable and versatile chemical intermediate with a range of applications in the chemical industry. Its unique combination of a hydroxyl and an amino functional group allows for its use in the synthesis of dyes, pharmaceuticals, and polymers. However, its hazardous nature necessitates strict adherence to safety protocols to ensure the well-being of researchers and technicians. Further research into derivatives such as the "2-(aminomethyl)aniline" variant may unlock new applications and functionalities, building upon the foundational chemistry of N-(2-hydroxyethyl)aniline.
References
PubChem. (n.d.). N-(2-Hydroxyethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
El-Giar, E. M., & El-Sayed, A. M. (2011). Synthesis and characterization of crystalline poly(N-(2-hydroxyethyl)aniline) microspheres. Journal of Applied Polymer Science, 122(3), 1547-1554.
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole. Retrieved from [Link]
DC Fine Chemicals. (2024). Safety Data Sheet: N-Ethyl-N-(2-hydroxyethyl) aniline. Retrieved from [Link]
VatOIL. (2026, February 12). Exploring the Synthesis Applications of 2-Nitro-N-Hydroxyethyl Aniline. Retrieved from [Link]
NIST. (n.d.). N-(2-Hydroxyethyl)-N-methylaniline. NIST Chemistry WebBook. Retrieved from [Link]
Google Patents. (n.d.). CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline.
PrepChem.com. (n.d.). Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methyl-4-nitroso-aniline. Retrieved from [Link]
Salvi Chemical Industries Ltd. (n.d.). Personal Care & Homecare Additives: N, N-Di-[2-Hydroxyethyl]-Aniline (DC-4). Retrieved from [Link]
Technical Whitepaper: Synthesis, Characterization, and Application of 2-(2-Aminomethylanilino)ethanol
Executive Summary & Registry Context In the landscape of modern drug discovery and complex heterocyclic synthesis, 2-(2-aminomethylanilino)ethanol (Molecular Formula: C₉H₁₄N₂O) serves as a highly specialized, trifunction...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Registry Context
In the landscape of modern drug discovery and complex heterocyclic synthesis, 2-(2-aminomethylanilino)ethanol (Molecular Formula: C₉H₁₄N₂O) serves as a highly specialized, trifunctional building block. Featuring a primary aliphatic amine, a secondary aniline nitrogen, and a primary alcohol, this molecule is engineered for the rapid assembly of fused bicyclic systems such as quinazolines and benzodiazepines.
Due to its high reactivity and tendency to spontaneously cyclize under certain conditions, the pure free-base of 2-(2-aminomethylanilino)ethanol is typically synthesized in situ or cataloged under proprietary pharmaceutical library IDs rather than maintaining a ubiquitous, single-component commercial CAS registry number. However, structurally related regioisomers and stable salts, such as 2-[(2-aminophenyl)methylamino]ethanol dihydrochloride, are formally registered (e.g., CAS 103763-88-8) 1.
This guide outlines the physicochemical profiling, causality-driven synthesis, and self-validating application protocols for this critical intermediate.
Structural Dynamics & Physicochemical Profiling
The utility of 2-(2-aminomethylanilino)ethanol lies in its orthogonal reactivity. The primary aliphatic amine (-CH₂NH₂) is highly nucleophilic and basic, the secondary aniline nitrogen (-NH-) is moderately nucleophilic but sterically hindered, and the primary alcohol (-OH) offers a site for late-stage functionalization or esterification.
The theoretical and computed properties of the molecule align with baseline predictive models for N-substituted anilinoethanols 2. Handling protocols should mirror those of its structural analog, 2-anilinoethanol (CAS 122-98-5) 3, requiring proper PPE to mitigate skin sensitization.
Quantitative Data Summary
Property
Value
Method / Source
Molecular Formula
C₉H₁₄N₂O
Exact Mass Calculation
Molecular Weight
166.22 g/mol
Computed Baseline
Exact Monoisotopic Mass
166.1106 Da
Mass Spectrometry Target
Topological Polar Surface Area (TPSA)
58.3 Ų
Predictive Modeling
Hydrogen Bond Donors
3
Structural Analysis
Hydrogen Bond Acceptors
3
Structural Analysis
Estimated LogP
0.8 - 1.2
Analog Extrapolation
Causality-Driven Synthetic Methodology
The synthesis of 2-(2-aminomethylanilino)ethanol requires strict control over the sequence of reactions to prevent competitive side reactions. The optimal route begins with 2-aminobenzonitrile.
Causality Check: Why perform N-alkylation before reducing the nitrile? If the nitrile is reduced first, the resulting primary amine will aggressively compete with the aniline nitrogen for the alkylating agent (2-bromoethanol), leading to a complex, inseparable mixture of over-alkylated regioisomers. By alkylating the less reactive aniline nitrogen first, we ensure regioselectivity.
Synthetic pathway for 2-(2-aminomethylanilino)ethanol.
N-Alkylation: Dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and 2-bromoethanol (1.1 eq).
Causality: K₂CO₃ is chosen as a mild base; it deprotonates the aniline sufficiently for nucleophilic attack without causing the base-catalyzed elimination of 2-bromoethanol into ethylene oxide.
Thermal Activation: Stir the mixture at 80°C for 12 hours. Quench with water and extract with ethyl acetate.
Reduction: Dissolve the purified N-(2-hydroxyethyl)-2-aminobenzonitrile in anhydrous THF and cool to 0°C. Slowly add LiAlH₄ (2.0 eq).
Causality: LiAlH₄ provides the aggressive hydride transfer required to fully reduce the nitrile to a primary amine without cleaving the N-C bonds.
Self-Validating Checkpoint: Monitor the reduction via FT-IR spectroscopy. The protocol is self-validating because the sharp, distinct -C≡N stretch at ~2220 cm⁻¹ will completely disappear, replaced by a broad N-H stretching band at 3300-3400 cm⁻¹, definitively confirming the transformation.
Application: Intramolecular Cyclization Workflows
Similar to the bifunctional behavior of 2-(2-aminoethylamino)ethanol (CAS 111-41-1) 4, 2-(2-aminomethylanilino)ethanol is an exceptional precursor for forming cyclic ureas, specifically 1-(2-hydroxyethyl)-3,4-dihydroquinazolin-2(1H)-one .
When reacted with 1,1'-Carbonyldiimidazole (CDI), the primary aliphatic amine acts as the initial nucleophile. The secondary aniline nitrogen then attacks the intermediate imidazolide to form a stable 6-membered ring, kinetically favored over the 7-membered ring that would form if the alcohol participated.
Workflow for intramolecular cyclization into dihydroquinazolin-2(1H)-one.
Step-by-Step Protocol: Cyclization
Solvation: Dissolve 2-(2-aminomethylanilino)ethanol in anhydrous dichloromethane (DCM).
Causality: DCM is an aprotic solvent that prevents competitive solvolysis of the CDI reagent, ensuring maximum atom economy.
Reagent Addition: Add 1.1 equivalents of CDI dropwise at 0°C.
Causality: The low temperature controls the highly exothermic initial nucleophilic attack of the primary amine, preventing intermolecular cross-linking (oligomerization).
Ring Closure: Warm the reaction to room temperature and stir for 4 hours.
Causality: The secondary aniline nitrogen requires ambient thermal energy to overcome the steric and electronic activation barrier for the intramolecular ring closure.
Self-Validating Checkpoint: Monitor via LC-MS. The system validates itself as the intermediate mono-imidazolide (Mass: M+94) cleanly transitions to the cyclized product (Mass: M+26) upon successful ring closure. The absence of the M+94 peak indicates reaction completion.
Executive Summary & Core Definition Subject: ortho-Aminomethyl -substituted anilines (1,2-diaminobenzene derivatives with a methylene spacer). Chemical Formula: Significance: This scaffold represents a "privileged struct...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Definition
Subject: ortho-Aminomethyl
-substituted anilines (1,2-diaminobenzene derivatives with a methylene spacer).
Chemical Formula:Significance: This scaffold represents a "privileged structure" in medicinal chemistry.[1] Unlike rigid ortho-phenylenediamines, the methylene spacer in the ortho position breaks the conjugation between the two nitrogen centers. This creates a unique electronic environment where the aniline nitrogen retains its -like character (often involved in -systems), while the benzylic amine is purely (basic and flexible).
This guide details the synthesis, reactivity, and application of these derivatives, specifically focusing on their role as precursors to 1,2,3,4-tetrahydroquinazolines and as flexible "hinge-binding" motifs in kinase inhibitors.
Structural Analysis & Pharmacophore Features
The core utility of this scaffold lies in its ability to act as a bidentate nucleophile and a conformational switch .
The "Spacer Effect"
The methylene group (
) introduces a critical degree of freedom.
Basicity: The benzylic amine (
) is significantly more basic than the aniline nitrogen (). This allows for selective protonation and functionalization.
Intramolecular Hydrogen Bonding: In non-polar solvents, these derivatives often adopt a pseudo-ring conformation due to an intramolecular H-bond between the benzylic proton and the aniline lone pair (or vice versa, depending on substitution).
Visualization: The Core Scaffold
Figure 1: Structural decomposition of the ortho-aminomethyl N-substituted aniline scaffold highlighting the electronic disparity between the two nitrogen centers.
Synthetic Methodologies
Researchers typically employ three primary routes to access this scaffold. The choice depends heavily on the desired substitution pattern at the nitrogen atoms (
and ).
Table 1: Comparative Synthetic Strategies
Method
Precursors
Key Reagents
Scope
Limitations
A. Reductive Amination
2-Formyl--substituted aniline + Amine
NaBH(OAc), DCE
Secondary/Tertiary benzylic amines
Requires stable aldehyde precursor.
B. Nucleophilic Substitution
2-(Chloromethyl)aniline + Amine
KCO, DMF/MeCN
Broad (-alkyl/aryl)
Risk of over-alkylation (dimerization).
C. Reduction
2-Cyano--substituted aniline
LiAlH or BH
Primary benzylic amines
Harsh reducing conditions; incompatible with esters/ketones.
This is the most robust method for drug discovery applications due to its mild conditions and functional group tolerance.
Mechanism:
Imine Formation: The amine (
) condenses with the aldehyde.
Activation: The imine is protonated (or coordinated by Lewis acid).
Reduction: The hydride source (selectively NaBH(OAc)
) reduces the imine to the amine.
Critical Insight: Unlike standard reductive aminations, the ortho-aniline nitrogen can act as an internal catalyst or a competing nucleophile. If
is H, the aldehyde exists in equilibrium with the cyclic aminal (1,2-dihydroquinazoline), which resists reduction. Therefore, -substitution () on the aniline is often required for high yields.
Experimental Protocol: Synthesis of
-Benzyl-2-((methylamino)methyl)aniline
This protocol describes the synthesis of a representative derivative via Method A (Reductive Amination). This specific workflow is designed to minimize dimerization.
-Benzyl-2-formylaniline (500 mg, 2.37 mmol) and anhydrous DCE (10 mL).
Add Methylamine solution (1.8 mL, 3.55 mmol) dropwise at 0°C.
Observation: The solution may turn slightly yellow/orange, indicating imine formation.
Stir at room temperature for 30 minutes.
Reduction:
Cool the mixture back to 0°C.
Add Sodium triacetoxyborohydride (753 mg, 3.55 mmol) in three portions over 15 minutes.
Note: STAB is preferred over NaBH
because it does not reduce the aldehyde/ketone as quickly as it reduces the protonated imine, preventing side product formation [2].
Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Look for M+1 peak).
Work-up:
Quench the reaction by slowly adding sat. NaHCO
(10 mL). Caution: Gas evolution.
Extract with DCM (3 x 15 mL).
Wash combined organics with Brine (20 mL).
Dry over Na
SO, filter, and concentrate in vacuo.
Purification:
The crude oil is typically purified via flash column chromatography.
Eluent: Since the product is a diamine, use DCM:MeOH:NH
OH (95:4:1). The ammonia is crucial to prevent streaking on silica.
Reactivity Profile: The Cyclization Trap
A major consideration when working with ortho-aminomethyl anilines is their propensity to cyclize. When reacted with aldehydes or ketones, they do not form stable Schiff bases; instead, they rapidly close to form 1,2,3,4-tetrahydroquinazolines .
This "trap" can be exploited for synthesis or must be avoided if the open-chain form is the target.
Figure 2: The pathway from open-chain aniline derivative to the bicyclic tetrahydroquinazoline scaffold.
Medicinal Chemistry Implication:
If your target is the open chain , avoid electrophilic carbonyls in your formulation or subsequent steps.
If your target is the heterocycle , this reaction is highly favorable and can often be done in one pot [3].
Medicinal Chemistry Applications
Kinase Inhibition
The aniline nitrogen often serves as the "hinge binder" (forming H-bonds with the kinase hinge region), while the ortho-aminomethyl arm extends into the solvent-exposed region or the ribose pocket.
Example: Dual Mer/c-Met inhibitors utilize 2-substituted aniline scaffolds to achieve high potency and selectivity [4].[3][4]
Ferroptosis Inhibition
Recent studies have highlighted ortho-aminophenol and aniline derivatives as potent antioxidants that inhibit lipid peroxidation. The intramolecular H-bond aligns the orbitals to maximize radical scavenging capability [5].
References
Beilstein J. Org. Chem. (2024).[2] Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization.
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
Organic Chemistry Portal. Synthesis of tetrahydroquinazolines.
MDPI Biomolecules. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors.
J. Med. Chem. (2024).[2] Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation.
A Comprehensive Technical Guide to 2-{[2-(Aminomethyl)phenyl]amino}ethan-1-ol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol, a bifunctional aromatic amine. Due to the limited availabil...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol, a bifunctional aromatic amine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, and prospective applications in research and drug discovery.
Molecular Profile and Physicochemical Properties
2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol is an organic compound featuring a benzene ring substituted with an aminomethyl group and an aminoethanol group in an ortho arrangement. This unique structure, containing primary and secondary amine functionalities as well as a primary alcohol, suggests its potential as a versatile building block in medicinal chemistry and materials science.
The molecular formula for this compound is C9H14N2O, with a monoisotopic mass of 166.11061 Da.[1]
Table 1: Physicochemical Properties of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol and Related Isomers
While a specific, validated synthesis for 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol is not documented in publicly available literature, plausible synthetic routes can be proposed based on established organic chemistry reactions. A logical approach would involve the reaction of a suitable ortho-substituted benzene derivative with 2-aminoethan-1-ol or a protected version thereof.
One potential strategy is the reductive amination of 2-aminobenzaldehyde with 2-aminoethan-1-ol, followed by reduction of the resulting imine and any other reducible groups. Alternatively, a nucleophilic substitution reaction could be employed. For instance, the synthesis of the related compound 2-[(Quinolin-2-yl)amino]ethan-1-ol proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloroquinoline and 2-aminoethan-1-ol.[4] A similar approach could be envisioned starting with a suitable ortho-halobenzylamine derivative.
Another feasible route could involve the reduction of an ortho-nitro precursor. A patented process for producing 2-(o-aminophenyl)ethanol involves the catalytic hydrogenation of 2-(o-nitrophenyl)ethanol.[5] A multi-step synthesis starting from an appropriate ortho-nitrobenzyl derivative could lead to the target molecule.
Proposed Synthetic Workflow:
Caption: Proposed synthetic routes to 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol.
Illustrative Experimental Protocol (based on related syntheses):
The reduction of a functionalized imine to an amine is a common synthetic step.[6] The following is a generalized protocol for the reduction of an imine precursor, which would be a key step in the synthesis of the target molecule.
Imine Formation: The precursor 2-aminobenzylamine derivative and an appropriate aldehyde or ketone are dissolved in a suitable solvent such as methanol or ethanol.
The reaction mixture is stirred at room temperature or with gentle heating to facilitate the formation of the imine. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Reduction: Once the imine formation is complete, a reducing agent such as sodium borohydride (NaBH4) is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C).
The reaction is allowed to proceed until the imine is fully reduced to the corresponding amine, as confirmed by TLC.
Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid.
The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is then purified by column chromatography or recrystallization to yield the final amine product.
Potential Applications in Drug Discovery and Research
The structural motifs present in 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol are found in a variety of biologically active molecules. This suggests that the compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Antiviral Potential: Structurally similar para-aminobenzylamine derivatives have been identified as dual inhibitors of the host serine proteases TMPRSS2 and HAT, which are critical for the entry of several respiratory viruses, including SARS-CoV-2.[7] Four compounds from this class showed significant antiviral activity in lung epithelial cells without cytotoxicity.[7] This highlights the potential of the aminobenzylamine scaffold in developing broad-spectrum antiviral drugs.
Antiferroptotic Activity: Recent research has explored ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases.[8] These compounds showed remarkable activity against RSL3-induced ferroptosis and demonstrated in vivo efficacy in protecting against kidney ischemia-reperfusion injury and acetaminophen-induced hepatotoxicity.[8] The ortho-amino substitution in the target molecule makes it an interesting candidate for investigation in this area.
Heterocycle Synthesis: Ortho-aminobenzylamines are key starting materials for the synthesis of quinazolines, a class of heterocycles with significant pharmacological activity.[9] The synthesis of 3,4-dihydroquinazolines from 2-aminobenzylamine has been demonstrated to be an efficient process.[10] These heterocyclic structures are known to exhibit a range of biological activities, including antimicrobial, antifungal, and neuroprotective properties.[10]
Logical Flow of Application in Drug Discovery:
Caption: Role as a scaffold in drug discovery.
Analytical Characterization
The characterization of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol would rely on standard analytical techniques for organic compounds, particularly for primary aromatic amines.
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is a highly sensitive and selective method for the determination of primary aromatic amines.[11][12][13] A fast LC/MS/MS method can be developed for the separation and quantification of the target compound and its potential impurities.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for the structural elucidation and confirmation of the synthesized molecule.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H and O-H stretches of the amine and alcohol groups, and the aromatic C-H and C=C vibrations.
Derivatization for Quantification: For quantitative analysis in complex matrices, derivatization can be employed. Benzoyl chloride derivatization is a known method for the analysis of amine- and alcohol-containing metabolites, which enhances their chromatographic retention and ionization efficiency in mass spectrometry.[14]
Safety and Handling
Specific safety data for 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol is not available. However, based on the safety profiles of structurally related aromatic amines and amino alcohols, the following precautions should be taken:
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[15][16]
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[15]
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[17]
Storage: Store in a tightly closed container in a cool, dry place, protected from light.[2]
Conclusion
2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol represents a promising yet underexplored molecule with significant potential as a building block in medicinal chemistry and materials science. Its bifunctional nature, combining a substituted aromatic amine with an amino alcohol moiety, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. While direct experimental data is currently lacking, this guide provides a comprehensive overview based on the properties and reactivity of analogous structures. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and other scientific applications.
References
PubChemLite. 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol (C9H14N2O). Available from: [Link]
PubChem. 2-((2-Aminophenyl)amino)ethan-1-ol. Available from: [Link]
U.S. Environmental Protection Agency. Ethanol, 2-[[2-[(phenylmethyl)amino]ethyl]amino]-. Available from: [Link]
ResearchGate. Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. Available from: [Link]
Carl ROTH. Safety Data Sheet: 2-Amino-1-phenylethanol. Available from: [Link]
National Center for Biotechnology Information. Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential. Available from: [Link]
Matrix Fine Chemicals. 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL | CAS 111-41-1. Available from: [Link]
ACS Publications. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Available from: [Link]
Semantic Scholar. An Easy Approach to Obtain Alcohol-Amines by Reduction of Alcohol Functionalized Imines. Available from: [Link]
Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available from: [Link]
Waters Corporation. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Available from: [Link]
KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink. Available from: [Link]
PubChem. 2-Amino-2-phenylethan-1-ol. Available from: [Link]
Google Patents. Processes for producing optically active 2-amino-1-phenylethanol derivatives.
Google Patents. Process for preparing 2-(o-aminophenyl)ethanol.
PubMed. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Available from: [Link]
PubChem. 2-Methoxy-1-phenylethan-1-ol. Available from: [Link]
Beilstein Journals. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Available from: [Link]
Advion, Inc. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available from: [Link]
An In-Depth Technical Guide to 2-(Aminomethyl)-N,N-bis(2-hydroxyethyl)aniline: Synthesis, Characterization, and Applications Authored by a Senior Application Scientist Abstract Substituted benzylamines are a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-(Aminomethyl)-N,N-bis(2-hydroxyethyl)aniline: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
Abstract
Substituted benzylamines are a cornerstone class of reagents, pivotal in the construction of a diverse array of complex molecules, particularly nitrogen-containing heterocycles with significant pharmacological relevance.[1] This technical guide provides a comprehensive exploration of a specific, highly functionalized derivative: 2-(aminomethyl)-N,N-bis(2-hydroxyethyl)aniline, the N,N-bis(hydroxyethyl) derivative of 2-aminobenzylamine. We delve into a robust synthetic protocol, detailed characterization methodologies, and the underlying chemical principles that govern its formation and reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel chemical entities.
Introduction: Strategic Importance of Functionalized Benzylamines
2-Aminobenzylamine is a well-established precursor in synthetic organic chemistry, valued for its dual nucleophilic centers—a primary aromatic amine and a more reactive primary aliphatic (benzylic) amine. This unique arrangement allows for its use in the synthesis of important heterocyclic scaffolds such as quinazolines and benzodiazepines, many of which exhibit a broad spectrum of biological activities.[2][3][4]
The strategic introduction of N-hydroxyethyl groups onto the benzylic amine transforms the parent molecule into 2-(aminomethyl)-N,N-bis(2-hydroxyethyl)aniline. This derivatization serves two primary purposes in drug development and medicinal chemistry:
Introduction of Reactive Handles: The terminal hydroxyl groups are versatile reactive sites for subsequent chemical modifications, such as esterification or etherification, enabling the attachment of other molecular fragments or pharmacokinetic modifiers.
Modulation of Physicochemical Properties: The addition of two hydroxyl groups significantly increases the polarity and hydrogen bonding capacity of the molecule, which can enhance aqueous solubility and alter its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide focuses on the practical synthesis and rigorous characterization of this high-value intermediate.
Synthesis and Mechanistic Rationale
The synthesis of 2-(aminomethyl)-N,N-bis(2-hydroxyethyl)aniline is most effectively achieved via the N,N-dialkylation of 2-aminobenzylamine with a suitable two-carbon electrophile. While ethylene oxide is a viable reagent[5], the use of 2-chloroethanol offers a more controlled, laboratory-scale approach.
Reaction Principle
The reaction proceeds through a nucleophilic substitution (SN2) mechanism. The benzylic amino group of 2-aminobenzylamine is significantly more nucleophilic than the aromatic amino group due to the delocalization of the lone pair of the latter into the benzene ring. Consequently, alkylation occurs selectively at the benzylic nitrogen. A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Reaction Scheme
Caption: Synthetic route for N,N-bis(hydroxyethyl)ation.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for the N-alkylation of amines and provide a self-validating system for synthesis and purification.[6]
Materials and Equipment
Reagent/Equipment
Purpose
2-Aminobenzylamine
Starting Material
2-Chloroethanol
Alkylating Agent
Sodium Carbonate (anhydrous)
Base
N,N-Dimethylformamide (DMF)
Anhydrous Solvent
Ethyl Acetate
Extraction Solvent
Hexane
Eluent for Chromatography
Saturated NaCl solution (Brine)
Washing Agent
Anhydrous Magnesium Sulfate
Drying Agent
Silica Gel (230-400 mesh)
Stationary Phase for Chromatography
Thin-Layer Chromatography (TLC) Plates
Reaction Monitoring
Round-bottom flask, Condenser
Reaction Vessel
Magnetic Stirrer/Hotplate
Agitation and Heating
Rotary Evaporator
Solvent Removal
Glass Chromatography Column
Purification
Synthesis Workflow
Caption: Overall workflow from synthesis to final product.
Step-by-Step Synthesis Procedure
Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-aminobenzylamine (1.0 eq) and anhydrous sodium carbonate (2.5 eq).
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add 2-chloroethanol (2.2 eq) dropwise to the stirred suspension at room temperature. The use of a slight excess of the alkylating agent ensures complete dialkylation.
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours. The elevated temperature is necessary to overcome the activation energy for the SN2 reaction.
Monitoring: Periodically monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.[6]
Step-by-Step Work-up and Purification
Quenching: Upon completion, cool the reaction mixture to room temperature and pour it into an equal volume of cold deionized water.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous phase).
Washing: Combine the organic layers and wash them twice with brine. This step removes residual DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.[6]
Dissolve the crude product in a minimal amount of the eluent.
Load the solution onto the silica gel column.
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% and gradually increasing to 50% ethyl acetate).
Collect fractions and analyze them by TLC to identify those containing the pure product.
Final Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product, which is expected to be an oil or a low-melting solid.
Structural Characterization and Validation
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized 2-(aminomethyl)-N,N-bis(2-hydroxyethyl)aniline. The following data are predicted based on the known spectral properties of similar functional groups.[3][5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Data
Protons
Predicted Chemical Shift (ppm)
Aromatic-H
7.2 - 6.5 (Multiplet, 4H)
Ar-NH₂
~4.5-5.5 (Broad singlet, 2H)
Ar-CH₂-N
~3.7 (Singlet, 2H)
N-(CH₂-CH₂OH)₂
~2.7 (Triplet, 4H)
N-(CH₂-CH₂OH)₂
~3.6 (Triplet, 4H)
-OH
Variable, exchanges with D₂O (Broad singlet, 2H)
Predicted ¹³C NMR Data
Carbon Atom
Predicted Chemical Shift (ppm)
Aromatic C
115 - 150
Ar-CH₂-N
~58
N-(CH₂-CH₂OH)₂
~55
N-(CH₂-CH₂OH)₂
~60
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[5]
Predicted IR Absorption Data
Functional Group
Frequency (cm⁻¹)
O-H Stretch (Alcohol)
3500 - 3200 (Broad)
N-H Stretch (Aromatic Amine)
3450 - 3300 (Two sharp bands)
C-H Stretch (Aromatic)
3100 - 3000
C-H Stretch (Aliphatic)
3000 - 2850
C-N Stretch
1350 - 1250
C-O Stretch (Primary Alcohol)
~1050
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
Expected Molecular Ion [M]⁺: The molecular weight of C₁₁H₁₈N₂O₂ is 210.27 g/mol . The high-resolution mass spectrum should show a molecular ion peak corresponding to this mass.
Key Fragmentation: A characteristic fragmentation pattern for benzylamines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[7] This would lead to the loss of a C₇H₈N radical and the formation of a stable cation at m/z = 132.10.
Applications in Research and Drug Development
The title compound is not merely a chemical curiosity but a potent intermediate for creating diverse molecular architectures.
Precursor to Novel Heterocycles: It can serve as a starting material for more complex fused heterocyclic systems, building upon the foundational quinazoline or benzodiazepine synthesis pathways for which 2-aminobenzylamine is known.[2] The hydroxyl groups can be used to form additional rings or attach solubilizing groups.
Linker and Spacer Chemistry: The bis(hydroxyethyl)amino moiety can act as a hydrophilic linker in the development of PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), where connecting a payload to a targeting group is required.
Combinatorial Library Synthesis: The two hydroxyl groups provide dual points for diversification, allowing for the rapid generation of a library of related compounds for high-throughput screening in drug discovery campaigns.
Conclusion
This guide has detailed a reliable and well-grounded methodology for the synthesis, purification, and characterization of 2-(aminomethyl)-N,N-bis(2-hydroxyethyl)aniline. By providing a clear rationale for each experimental step and a comprehensive overview of analytical validation techniques, we establish a solid foundation for the use of this versatile building block. Its unique combination of a reactive aromatic amine and two hydroxylated side chains makes it a highly valuable intermediate for researchers and scientists in medicinal chemistry and materials science, opening avenues for the development of novel therapeutics and functional molecules.
References
BenchChem. (2025). Application Note: Synthesis and Purification of N,N-Bis(2-hydroxyethyl)-2-naphthylamine.
El-Shaieb, K. M., & Jones, P. G. (2013). The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives. Zeitschrift für Naturforschung B, 68(8), 913-923.
El-Shaieb, K. M., & Jones, P. G. (2013). The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives. Verlag der Zeitschrift für Naturforschung.
Beilstein Journals. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups.
Royal Society of Chemistry. (2021). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry. Available at: [Link]
ResearchGate. (2020). a) The reaction of 2‐aminobenzylamine and primary alcohols for the synthesis of quinazolines via the AD process.
VTechWorks. (1951). The reaction of ethylene oxide with some proteins, amino acids and vitamins.
Comprehensive Physicochemical Profiling and Aqueous Solubility Determination of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol
Executive Summary In early-stage pharmaceutical development, accurately defining the aqueous solubility of an active pharmaceutical ingredient (API) or its key intermediates is a fundamental prerequisite for successful f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage pharmaceutical development, accurately defining the aqueous solubility of an active pharmaceutical ingredient (API) or its key intermediates is a fundamental prerequisite for successful formulation. The compound 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol (Molecular Formula: C9H14N2O, MW: 166.22 g/mol ) presents a highly specific structural challenge. It is a polyfunctional molecule featuring a primary aliphatic amine, a secondary aromatic amine, and a primary alcohol.
This whitepaper provides an in-depth, self-validating technical framework for predicting, measuring, and optimizing the aqueous solubility of this compound. By bridging theoretical Henderson-Hasselbalch predictions with empirical high-throughput and thermodynamic workflows, researchers can eliminate formulation bottlenecks and ensure robust data for regulatory submissions[1].
The solubility of ionizable molecules is not a static value; it is a dynamic property dictated by the pH of the aqueous medium and the dissociation constants (pKa) of the molecule's functional groups[2].
Structural Analysis and pKa Prediction
To understand the causality behind the solubility behavior of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol, we must dissect its functional motifs:
Aminomethyl Group (-CH₂NH₂): This primary aliphatic amine is highly basic. It is expected to have a pKa in the range of 9.0–9.5. At physiological pH (7.4), this group will be predominantly protonated (cationic), driving strong ion-dipole interactions with water.
Aniline Derivative (-NH-): The secondary aromatic amine is weakly basic due to the delocalization of the nitrogen lone pair into the phenyl ring. Its expected pKa is roughly 4.0–4.5.
Hydroxyethyl Group (-CH₂CH₂OH): The primary alcohol does not ionize under physiological conditions but acts as a potent hydrogen bond donor and acceptor, significantly elevating the molecule's intrinsic free-base solubility (
).
The Henderson-Hasselbalch Framework
According to the Henderson-Hasselbalch equation, the total solubility (
) of a basic drug at a given pH is the sum of its intrinsic solubility () and the concentration of its ionized species[3].
For 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol, we anticipate a distinct pH-solubility profile:
Acidic pH (< 4.0): Both the primary and secondary amines are protonated (dicationic state). Solubility is maximized, likely exceeding 100 mg/mL.
Physiological pH (7.4): The secondary amine is unionized, but the primary amine remains protonated (monocationic state). The molecule maintains high aqueous solubility.
Basic pH (> 10.0): Both amines are deprotonated. The molecule exists entirely as a free base. Solubility drops to its absolute minimum (
), governed only by hydrogen bonding from the alcohol and amine groups[3].
Theoretical Data Summary
Table 1: Predicted Physicochemical Properties
Property
Predicted Value / State
Impact on Aqueous Solubility
Molecular Weight
166.22 g/mol
Low MW favors higher intrinsic solubility.
pKa₁ (Aromatic Amine)
~4.0 - 4.5
Protonates only in the stomach/acidic media; increases solubility at low pH.
pKa₂ (Aliphatic Amine)
~9.0 - 9.5
Remains protonated in blood plasma (pH 7.4); ensures systemic solubility.
Intrinsic Solubility ()
~1.5 - 5.0 mg/mL
High baseline solubility due to -OH and -NH- hydrogen bonding.
Empirical Solubility Determination Workflows
To validate the theoretical profile, a dual-assay approach is required. We utilize Laser Nephelometry for rapid kinetic screening and the Shake-Flask Method for rigorous thermodynamic validation.
Causality: Kinetic solubility measures the precipitation point of a compound when shifted from an organic solvent into an aqueous buffer. Laser nephelometry detects this "cloud point" via light scattering. This method is chosen for early-stage screening because it requires minimal API (<1 mg) and provides rapid insights into supersaturation behavior[4].
Step-by-Step Methodology:
Stock Preparation: Dissolve 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol in 100% DMSO to create a 10 mM stock solution. Sonicate for 10 minutes to ensure complete dissolution[4].
Buffer Dispensation: Dispense 190 µL of standard aqueous buffers (pH 2.0, 4.5, 7.4, and 9.0) into a 96-well flat-bottom microtiter plate.
Serial Dilution: Spike 10 µL of the DMSO stock into the first column, followed by 1:2 serial dilutions across the plate. Ensure the final DMSO concentration does not exceed 5%, as higher concentrations artificially inflate aqueous solubility[5].
Incubation: Seal the plate and incubate at 25.0°C for 2 hours on a plate shaker (300 RPM) to allow micro-precipitation of the free base.
Quantification: Read the plate using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in light scattering compared to the blank buffer[4].
Causality: The shake-flask method is the regulatory gold standard (e.g., OECD guidelines). It ensures true thermodynamic equilibrium between the solid crystalline phase and the saturated solution, which is mandatory for IND/NDA filings[6].
Step-by-Step Methodology:
Solid Addition: Weigh an excess amount (~50 mg) of solid 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol into 5 mL glass vials.
Solvent Addition: Add 1 mL of the target aqueous buffer (e.g., 0.1 N HCl for pH 1.2, Phosphate buffer for pH 7.4) to each vial.
Equilibration: Cap the vials tightly. Place them in a temperature-controlled orbital shaker set to 25.0 ± 0.5°C at 300 RPM. Agitate for 48 hours. Note: 48 hours is required to ensure the most stable polymorph has crystallized and true equilibrium is reached[6].
Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes. Alternatively, filter through a 0.22 µm low-binding PVDF membrane[6].
HPLC-UV Analysis: Dilute the clear supernatant with mobile phase to ensure the concentration falls within the linear range of the UV detector (0.5 to 1.5 OD). Quantify the dissolved API using a validated HPLC-UV method against a standard calibration curve[7].
Table 2: Simulated pH-Solubility Profile Data (Thermodynamic)
Buffer pH
Dominant Ionization State
Expected Solubility (mg/mL)
Analytical Method
pH 1.2
Dicationic (+2)
> 100.0
HPLC-UV (High Dilution)
pH 4.5
Monocationic/Dicationic
~ 85.0
HPLC-UV
pH 7.4
Monocationic (+1)
~ 45.0
HPLC-UV
pH 10.0
Unionized Free Base (0)
~ 3.5 ()
HPLC-UV (Low Dilution)
Solubility Optimization Strategies
If the intrinsic solubility of the free base proves insufficient for a specific high-dose liquid formulation, the following optimization strategies should be employed:
Salt Formation: Given the highly basic primary amine, isolating the compound as a hydrochloride (HCl) or mesylate salt will lock the molecule into its ionized state, bypassing the energy barrier of the crystalline free-base lattice and drastically improving dissolution rates.
Cosolvency: If the compound must be formulated at a high pH where it is unionized, the addition of biocompatible cosolvents (e.g., Propylene Glycol, PEG 400) can lower the dielectric constant of the vehicle, increasing the solubility of the lipophilic free base[8].
Experimental Workflow Visualization
The following diagram maps the logical decision tree and step-by-step methodologies for evaluating the solubility of the target compound.
Workflow for determining kinetic and thermodynamic aqueous solubility.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.
Ssengooba, F., Marimuthu, T., Olivier, E. I., Demana, P. H., & Choonara, Y. E. (2022). Comparison of laser nephelometric and HPLC techniques for efficient determination of solubility of ibuprofen and its 2-hydroxypropyl-β-cyclodextrin inclusion complex. South African Journal of Chemistry (SciELO). 4
Technical Report (OECD/DTU). Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark. 6
Isadiartuti, D., et al. (2021). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Pharmacy Education. 3
Singh, N., Soukup, O., Fišar, Z., & Kuča, K. (2017). Method Optimization for Determination of Drug Solubility Limit. Military Medical Science Letters (MMSL). 7
MultiScreen Solubility Filter Plate Technical Note. Aqueous Solubility Determination using Shake-Flask and Filter Plate Methods. Sigma-Aldrich. 5
National Institutes of Health (NIH). (2025). Improved estimation of intrinsic solubility of drug-like molecules through multi-task graph transformer. PMC. 2
Novel Building Blocks for Quinazoline Synthesis: A Technical Guide
Introduction: Escaping the Anthranilic Acid Trap For decades, the Niementowski quinazoline synthesis and its variants (using anthranilic acid or 2-aminobenzonitrile) have been the workhorses of the pharmaceutical industr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Escaping the Anthranilic Acid Trap
For decades, the Niementowski quinazoline synthesis and its variants (using anthranilic acid or 2-aminobenzonitrile) have been the workhorses of the pharmaceutical industry. While reliable, these legacy pathways often suffer from harsh conditions, limited functional group tolerance, and poor atom economy.[1]
As drug targets become more complex—requiring precise vector alignment and solubility modulation—the "building blocks" of quinazoline synthesis must evolve. We are moving away from simple condensation partners toward high-energy precursors and dual-function synthons that enable C-H activation, late-stage functionalization, and green chemistry compliance.
This guide analyzes three classes of novel building blocks that are redefining the quinazoline retrosynthetic map: Redox-Active Benzyl Alcohols , Isocyanide Insertion Motifs , and "Liquid" Carbon Donors .
Electrophilic Evolution: 2-Aminobenzyl Alcohols
The shift from condensation to Acceptorless Dehydrogenative Coupling (ADC).
The use of 2-aminobenzyl alcohols represents a paradigm shift. Unlike anthranilic acids which require activation (e.g., SOCl₂) and generate stoichiometric waste, benzyl alcohols serve as "self-activating" electrophiles under transition-metal catalysis. They undergo in situ oxidation to aldehydes, condense with amines, and then undergo oxidative aromatization—releasing only hydrogen gas and water.
Mechanistic Advantage
The core value of this building block is its compatibility with Manganese (Mn) and Cobalt (Co) earth-abundant catalysts, avoiding the toxicity of Pd/Pt systems in early-stage synthesis.[2]
Comparative Metrics
Feature
Legacy Block (Anthranilic Acid)
Novel Block (2-Aminobenzyl Alcohol)
Activation
Requires coupling reagents (HATU/SOCl₂)
Catalytic dehydrogenation (Mn/Co)
Atom Economy
Low (Loss of CO₂/Leaving Groups)
High (Loss of H₂/H₂O only)
Byproducts
Acidic waste, salts
Hydrogen gas, Water
Selectivity
Prone to oligomerization
High chemoselectivity for C-2 substitution
The C1 Insertion Renaissance: Isocyanides & DMSO
Replacing high-pressure CO and toxic reagents.
Isocyanides as "Split" Synthons
Isocyanides (R-NC) are unique because they act as both the carbon and nitrogen source for the pyrimidine ring construction. In Cobalt-catalyzed C-H activation protocols, isocyanides insert into the C-H bond of simple aryl precursors, allowing for the rapid assembly of 4-aminoquinazolines—a privileged scaffold in kinase inhibitors (e.g., Gefitinib).
DMSO as a Methine (CH) Donor
Dimethyl sulfoxide (DMSO) is traditionally a solvent. However, under oxidative radical conditions (using H₂O₂ or TBHP), DMSO decomposes to generate a reactive methine (=CH-) radical. This allows it to act as the C-2 carbon source, bridging two amino fragments to close the quinazoline ring without external aldehydes.
Visualizing the Pathways
The following diagrams illustrate the mechanistic logic behind these novel blocks.
This workflow demonstrates how 2-aminobenzyl alcohol is activated in situ without stoichiometric oxidants.
Caption: Figure 1. Manganese-catalyzed Acceptorless Dehydrogenative Coupling (ADC) utilizing 2-aminobenzyl alcohol as a zero-waste building block.
Diagram 2: Radical C-H Activation with DMSO
This illustrates the "solvent-as-reagent" approach for C-2 unsubstituted quinazolinones.
Caption: Figure 2.[3][4][5][6] Radical-mediated insertion of DMSO-derived methine carbon into 2-aminobenzamide.[6]
Experimental Protocols
The following protocols are selected for their reproducibility and high tolerance for functionalized substrates.
Protocol A: Mn-Catalyzed Synthesis via 2-Aminobenzyl Alcohol
Best for: Creating 2-substituted quinazolines with high atom economy.
Reagents:
Substrate: 2-Aminobenzyl alcohol (1.0 equiv)
Coupling Partner: Benzamide or Aryl Nitrile (1.0 equiv)
Catalyst: Mn(I)-PNP pincer complex (1-2 mol%)
Base: t-BuOK (1.0 equiv)
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
Inert Atmosphere Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with the Mn-catalyst (1 mol%), t-BuOK (1.0 equiv), 2-aminobenzyl alcohol (1.0 mmol), and the amide coupling partner (1.0 mmol).
Solvation: Add anhydrous toluene (3 mL). The concentration is critical; too dilute (less than 0.2M) slows the dehydrogenation step.
Thermal Activation: Seal the tube and heat to 130°C in an oil bath for 24 hours. Note: This high temperature is required to drive the release of H₂ gas from the intermediate.
Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the alcohol peak.
Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine. Dry over Na₂SO₄.
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient).
Validation Point: Successful reaction is indicated by the vigorous evolution of H₂ gas (pressure relief may be needed on larger scales) and the absence of aldehyde intermediates in the final LC-MS trace.
Protocol B: Co-Catalyzed Isocyanide Insertion
Best for: Rapid access to 4-aminoquinazolines (kinase inhibitor scaffolds).
Reagents:
Substrate: 2-Aminobenzonitrile (1.0 equiv)
Reagent: Aryl Isocyanide (1.2 equiv)
Catalyst: Co(acac)₂ (10 mol%)
Oxidant: Ag₂CO₃ (2.0 equiv) - Acts as terminal oxidant for C-H activation.
Solvent: 1,2-Dichlorobenzene (DCB)
Step-by-Step Methodology:
Mixing: Combine 2-aminobenzonitrile (0.5 mmol), aryl isocyanide (0.6 mmol), Co(acac)₂ (0.05 mmol), and Ag₂CO₃ (1.0 mmol) in a sealed tube.
Solvent Addition: Add DCB (2 mL).
Reaction: Heat to 120°C for 12-16 hours.
Filtration: The reaction will produce silver residues. Filter the hot mixture through a Celite pad to remove Ag salts.
Isolation: Wash the Celite pad with CH₂Cl₂. Evaporate solvents.[7]
Crystallization: Many products in this class crystallize upon cooling or addition of cold ether, minimizing the need for chromatography.
References
Nandwana, N. K., et al. (2024).[8] Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353.[8] [Link]
Hao, X., et al. (2022).[2][3] Cobalt-catalyzed isocyanide insertion reaction for quinazoline synthesis. Frontiers in Chemistry. [Link][5][9]
Balaraman, E., et al. (2020).[2] Mn(I)-catalyzed acceptorless dehydrogenative coupling strategy of 2-amino-benzylalcohol. Journal of Organic Chemistry. [Link]
Wu, X., et al. (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega. [Link]
Pathak, S., et al. (2023). Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. NanoWorld Journal. [Link]
This technical guide details the chemical identity, synthesis, and applications of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol , a bifunctional building block critical for the synthesis of nitrogen heterocycles such as qu...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical identity, synthesis, and applications of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol , a bifunctional building block critical for the synthesis of nitrogen heterocycles such as quinazolines.
Chemical Identity & SMILES Code
This compound is an N-(2-hydroxyethyl) derivative of 2-aminobenzylamine , featuring both an aniline nitrogen and a benzylamine nitrogen. Its unique bifunctional nature makes it a versatile precursor for heterocycle formation.
The most reliable synthetic route involves a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitrile Reduction . This pathway ensures regioselectivity, alkylating the aniline nitrogen while preserving the benzylamine precursor (nitrile).
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
Precursors: 2-Fluorobenzonitrile + Ethanolamine (2-Aminoethanol).
Reaction:
The fluorine atom in 2-fluorobenzonitrile is activated by the ortho-cyano group, allowing displacement by the amine of ethanolamine.
Conditions: K₂CO₃ (base), DMSO or DMF (solvent), 80–100°C, 4–6 hours.
Caption: Two-step synthesis via SₙAr displacement of fluoride followed by nitrile reduction.
Reactivity & Applications
This molecule is a "privileged scaffold" in medicinal chemistry due to its ability to undergo cyclocondensation reactions.
A. Synthesis of 1,2,3,4-Tetrahydroquinazolines
The primary application of this diamine-alcohol is the synthesis of tetrahydroquinazoline derivatives.
Mechanism: Condensation with aldehydes or ketones.[1][2]
Pathway: The benzylamine nitrogen (-CH₂NH₂) and the aniline nitrogen (-NH-) react with a carbonyl carbon (R-CHO) to close the pyrimidine ring.
Significance: Quinazolines are key pharmacophores in kinase inhibitors (e.g., EGFR inhibitors).
B. Benzodiazepine Precursors
Although less common, expansion of the linker or reaction with bis-electrophiles can yield 1,4-benzodiazepine derivatives, a class of compounds known for anxiolytic and sedative properties.
C. Coordination Chemistry
The molecule acts as a tridentate N,N,O-ligand , capable of coordinating transition metals (Cu, Zn, Ni). This property is useful in:
Catalysis: As a ligand for asymmetric hydrogenation or oxidation.
Bioinorganic Models: Mimicking metal-binding sites in proteins.
Cyclization Pathway Diagram
Caption: Cyclization pathway to form biologically active tetrahydroquinazoline scaffolds.
Safety & Handling
As an amino-alcohol derivative, standard safety protocols for organic bases must be observed.
Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319). May be harmful if swallowed (H302).
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic amine. Hygroscopic—keep in a desiccator.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
References
Nucleophilic Aromatic Substitution (SₙAr)
Title: "A Practical Guide to SₙAr Reactions in Drug Discovery."
Source: Journal of Medicinal Chemistry.
Context: General protocol for displacing ortho-fluorine with amines using carbon
Reduction of Nitriles to Primary Amines
Title: "Reduction of Nitriles to Amines with Lithium Aluminum Hydride."
reductive amination protocol for 2-(aminomethyl)aniline derivatives
An Application Guide to the Reductive Amination of 2-(Aminomethyl)aniline Derivatives Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as one of the most powerful and versatile met...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Reductive Amination of 2-(Aminomethyl)aniline Derivatives
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] Its prominence, particularly in the pharmaceutical and agrochemical industries, stems from its efficiency, operational simplicity, and broad substrate scope.[2][3] This "one-pot" reaction, which converts a carbonyl compound and an amine into a more substituted amine, avoids the common pitfalls of direct alkylation, such as over-alkylation and the need for harsh reagents.[4]
This application note focuses specifically on the reductive amination of 2-(aminomethyl)aniline derivatives. This class of compounds is of significant interest as the resulting products are precursors to a variety of heterocyclic structures, including 1,2,3,4-tetrahydroquinazolines, which are privileged scaffolds in medicinal chemistry. The protocol detailed herein leverages the unique reactivity of 2-(aminomethyl)aniline, where the more nucleophilic aliphatic amine is expected to react preferentially, providing a reliable pathway to selectively functionalized products.
Pillar 1: The Underlying Mechanism
The reductive amination process is a sequential reaction that occurs in a single vessel. It elegantly combines two fundamental transformations: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction by a selective hydride agent.[2][5][6]
Imine/Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the primary aliphatic amine of the 2-(aminomethyl)aniline derivative on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate, which then undergoes dehydration to yield an imine.[5] In the slightly acidic conditions often used, the imine is protonated to form a highly electrophilic iminium ion, which is the key intermediate for the reduction step.[7][8]
Hydride Reduction : The iminium ion is then reduced in situ by a hydride-donating reagent. The choice of this reducing agent is critical for the success of the reaction.[2]
The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)
For this transformation, Sodium Triacetoxyborohydride, NaBH(OAc)₃ (STAB), is the reagent of choice for several compelling reasons:[5][9]
Exceptional Selectivity : The primary advantage of STAB is its remarkable selectivity. It reduces the electrophilic iminium ion much more rapidly than it reduces the starting aldehyde or ketone.[2][5][7] This minimizes the formation of alcohol byproducts from the reduction of the carbonyl starting material.[5]
Mildness and Broad Tolerance : STAB is a mild reducing agent, a characteristic derived from the electron-withdrawing and steric effects of the three acetoxy groups.[7] This mildness allows it to tolerate a wide array of sensitive functional groups, such as esters, nitro groups, and C-C multiple bonds.[10]
Enhanced Safety Profile : Compared to the once-common sodium cyanoborohydride (NaBH₃CN), STAB is significantly less toxic as it avoids the potential generation of hydrogen cyanide gas, a critical consideration for process safety.[9][11][12]
Effectiveness : It is highly effective for a broad range of substrates, including reactions involving less nucleophilic anilines and more sterically hindered ketones.[1][11]
Caption: Figure 1: General Mechanism of Reductive Amination with STAB
Pillar 2: A Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the reductive amination of a 2-(aminomethyl)aniline derivative with a representative aldehyde.
Objective: To synthesize an N-alkylated 2-(aminomethyl)aniline derivative via a one-pot reductive amination protocol.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-(aminomethyl)aniline derivative (1.0 equiv) and the aldehyde or ketone (1.1 equiv).
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture at room temperature. Rationale: Anhydrous conditions are crucial to favor the formation of the imine by preventing the reverse hydrolysis reaction.[13]
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. For less reactive substrates, particularly ketones, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation.[7][10] Rationale: The acid catalyzes both the initial nucleophilic addition and the subsequent dehydration step to form the iminium ion.
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions over 5-10 minutes. Rationale: Portion-wise addition helps to control the reaction temperature, as the process can be mildly exothermic.[5]
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.[5] Reaction times can vary from 2 to 24 hours depending on the substrates.
Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Continue adding until gas evolution ceases. Rationale: The bicarbonate base neutralizes any remaining acid and quenches the excess hydride reagent.
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volume of the aqueous layer).
Work-up - Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted product.
Pillar 3: Field-Proven Insights and Data
The success of a reductive amination protocol often depends on the careful selection of reagents and conditions. The following table provides a comparative overview of common reducing agents used for this transformation.
- Add a catalytic amount of acetic acid. - Increase reaction time or gently warm the reaction. - Ensure all reagents are pure and solvent is anhydrous.
Reduction of Starting Carbonyl
- Imine formation is slow compared to carbonyl reduction.
- This is rare with STAB but can occur with reactive aldehydes.[5] - Perform a two-step procedure: form the imine first, then add the reducing agent.[5][10]
Formation of Dialkylated Product
- The secondary amine product is more nucleophilic than the starting primary amine.
- Use a slight excess of the 2-(aminomethyl)aniline starting material to favor mono-alkylation.[5]
Difficult Aqueous Work-up
- Formation of boron salts causing emulsions.
- Dilute the reaction mixture with more organic solvent. - Add brine to the aqueous layer to break emulsions. - Filter the quenched reaction mixture through a pad of Celite before extraction.
Conclusion
The reductive amination of 2-(aminomethyl)aniline derivatives using sodium triacetoxyborohydride is a robust, reliable, and highly selective method for synthesizing valuable N-substituted products. The protocol's mild conditions, broad functional group tolerance, and favorable safety profile make it an indispensable tool for researchers in drug discovery and synthetic chemistry. By understanding the underlying mechanism and key experimental parameters, scientists can effectively apply this methodology to accelerate the synthesis of complex molecular targets.
References
Benchchem. (2025). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.
Who we serve. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
Wikipedia. Reductive amination.
PMC. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
PMC. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions.
ResearchGate. (2025, August 10). Boron reagents for reductive amination.
Thieme E-Books & E-Journals. Hitchhiker's Guide to Reductive Amination.
PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
ACS Publications. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
ACS GCI Pharmaceutical Roundtable. (2026, February 11). Reductive Amination.
Chemical Communications (RSC Publishing). Synthesis of tetrahydroquinazolines from 2-aminobenzonitriles and alkylidene malonates via 1,4-conjugate addition and an unprecedented rearrangement reaction.
Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines.
ResearchGate. Approach for the synthesis of 1,2,3,4‐tetrahydroquinazolines.
OpenBU. (2011, July 14). Reductive Amination Reaction.
Beyond Benign. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
using 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol as a bidentate ligand
This Application Note provides a comprehensive technical guide for the use of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol (herein referred to as AMPAE ) as a bidentate ligand in coordination chemistry and catalysis.[1][2]...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the use of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol (herein referred to as AMPAE ) as a bidentate ligand in coordination chemistry and catalysis.[1][2]
Application Note: AMPAE Ligand System
Introduction & Ligand Architecture
The ligand 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol (AMPAE) represents a class of unsymmetrical, potentially tridentate (
) donor systems.[1][2] However, its utility is most profound when deployed as a bidentate ligand , allowing researchers to modulate the electronic and steric environment of the metal center while reserving the third donor site (often the hydroxyl group) for secondary interactions such as hydrogen bonding or hemilability.[2]
Chemical Structure Analysis:
Donor 1 (Amine N): The primary amine (
) on the benzyl arm is a strong -donor, crucial for anchoring the metal.[1][2]
Donor 2 (Aniline N): The secondary aniline nitrogen (
) is a weaker donor but essential for forming stable chelate rings.[1][2]
Donor 3 (Hydroxyl O): The pendant alcohol (
) can act as a weak donor or, more importantly, as a proton shuttle in catalytic cycles.[2]
Why Bidentate?
By restricting AMPAE to a bidentate mode (
or ), researchers can create coordinatively unsaturated metal complexes ideal for:
Catalysis: Leaving a vacant site for substrate binding (e.g., Transfer Hydrogenation).[1][2]
Bioinorganic Chemistry: Mimicking the "cis-diamine" motif of platinum anticancer drugs.
Material Science: Using the free hydroxyl group to anchor the complex onto oxide surfaces or polymers.[1][2]
Ligand Synthesis Protocol
Since AMPAE is not a ubiquitous commodity chemical, its synthesis is a critical first step.[1][2] The following protocol ensures high purity, essential for subsequent metalation.
Reaction Pathway:
Nucleophilic Aromatic Substitution (
): Reaction of 2-fluorobenzonitrile with ethanolamine.[1][2]
Reduction: Catalytic hydrogenation or hydride reduction of the nitrile to the primary amine.[1][2]
(1.0 mmol, 326 mg) in 10 mL of water. The solution should be red-brown.[2]
Ligand Addition: Dissolve AMPAE (1.0 mmol, 166 mg) in 10 mL of methanol.
Mixing: Slowly add the ligand solution to the metal solution with vigorous stirring at room temperature.
pH Control: Monitor pH. The amine coordination is favored at neutral pH (6-7).[1][2] If the solution is too acidic, the amine protonates and will not bind.[1][2] Adjust carefully with dilute NaOH if necessary, but avoid precipitation of Pd-hydroxides.[1][2]
Reaction: Stir for 4 hours. A color change from red-brown to yellow/orange indicates complexation.[1][2]
1H NMR (DMSO-d6): Look for the downfield shift of the methylene protons adjacent to the coordinated nitrogens.[1][2]
IR Spectroscopy: Shift in
bands; should remain relatively unperturbed if uncoordinated.
Application Case Study: Transfer Hydrogenation
AMPAE is particularly effective in Transfer Hydrogenation of Ketones when coordinated to Ruthenium, mimicking the Noyori-Ikariya catalyst mechanism.[1][2] The pendant
group can assist in hydrogen bonding with the substrate, enhancing enantioselectivity or rate (if the ligand is chiral or if the outer sphere effect is active).[1][2]
Check pH. Amine ligands require non-acidic conditions to bind.[1][2]
O-Coordination Observed
High pH / Hard Metal
If N,N mode is desired, lower pH slightly or use softer metal precursors.[1][2]
Hygroscopic Ligand
Presence of -OH and -NH2
Store AMPAE under argon in a desiccator.[1][2] Dry solvents thoroughly.[1][2]
References
Ligand Design Principles
Crabtree, R. H. (2009).[2] The Organometallic Chemistry of the Transition Metals. Wiley.[2] Link[2]
N,N vs N,O Coordination
Costes, J. P., et al. (2002).[2] "Coordination capabilities of amino-alcohol ligands."[1][2] Coordination Chemistry Reviews, 228(2), 183-200.[1][2] Link
Transfer Hydrogenation Mechanisms
Noyori, R., & Hashiguchi, S. (1997).[1][2] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.[1][2] Link[2]
Synthesis of N-alkylanilines
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] Link[2]
(Note: While the specific ligand string "2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol" is a specialized nomenclature, the protocols above are derived from the established chemistry of N-(2-hydroxyethyl)-2-(aminomethyl)aniline and related diamine-alcohol hybrid ligands.)
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Aminobenzylamine (2-ABA) presents a classic "Janus" challenge in organic synthesis: it contains two distinct nucleophilic sites—a highly basic aliphatic amine (
) and a weakly basic aromatic aniline (). While this difference theoretically allows for chemoselectivity, the structural proximity of these groups creates a high risk of unwanted cyclization to form tetrahydroquinazolines, particularly under reductive amination conditions.
This guide provides validated protocols to:
Selectively target either the aliphatic or aromatic amine.
Prevent cyclization when open-chain derivatives are desired.
Exploit cyclization when heterocyclic scaffolds are the target.
Part 1: The Chemoselectivity Landscape
The reactivity of 2-ABA is governed by the
disparity and the "kinetic trap" of six-membered ring formation.
Feature
Aliphatic Amine ()
Aromatic Amine ()
Implication
Nucleophilicity
High (Primary alkyl)
Low (Anilinic)
Aliphatic reacts first with electrophiles.
Basicity ()
~9.8 (Protonated)
~4.2 (Protonated)
Selective protonation can mask the aliphatic amine.
Cyclization Risk
Forms imine first
Attacks imine to close ring
High Risk: Aldehydes often yield cyclic products, not open chains.
Decision Matrix: Reaction Pathway Selection
Figure 1: Strategic workflow for functionalizing 2-aminobenzylamine.
Part 2: Validated Protocols
Protocol A: Selective Protection of the Aliphatic Amine (Standard)
Use this to block the highly reactive aliphatic site before modifying the aniline.
Mechanism: Exploits the higher nucleophilicity of the aliphatic amine under basic conditions.
Dissolution: Dissolve 2-ABA (1.0 equiv) in DCM (10 mL/g).
Base Addition: Add Triethylamine (TEA) (1.1 equiv). Cool to 0°C.
Protection: Add Di-tert-butyl dicarbonate (
) (1.0 equiv) dissolved in minimal DCM dropwise over 30 minutes.
Note: Slow addition prevents bis-protection.
Workup: Stir at RT for 2 hours. Wash with water, dry over
, and concentrate.
Result:N-Boc-2-aminobenzylamine (Aliphatic protected). The aniline remains free.
Protocol B: Selective Protection of the Aromatic Amine (Reverse Selectivity)
Use this to block the aniline if you want to perform reactions on the aliphatic amine without cyclization interference.
Mechanism: Exploits
differences. At pH ~4.5, the aliphatic amine ( ~9.[1]8) is fully protonated (non-nucleophilic ammonium), while the aniline ( ~4.2) remains largely unprotonated and available to react.
Buffer Prep: Prepare a solvent system of 10% aqueous Acetic Acid and 1,4-Dioxane (1:1 v/v).
Reaction: Dissolve 2-ABA (1.0 equiv) in the solvent.
Reagent Addition: Add
(1.1 equiv). Stir at Room Temperature for 12–16 hours.
Neutralization: Carefully basify with 2N NaOH to pH > 10 (to deprotonate the aliphatic amine).
Extraction: Extract with Ethyl Acetate.
Result:N'-Boc-2-aminobenzylamine (Aromatic protected). The aliphatic amine is free.
Citation: Perron, V. et al. Synthesis2009 , 2, 283–289.[1]
Protocol C: Synthesis of Open-Chain N-Alkyl Derivatives (Preventing Cyclization)
The Problem: Reacting 2-ABA with benzaldehyde typically yields 1,2,3,4-tetrahydroquinazoline via cyclization of the intermediate imine.
The Solution: Use the Aromatic-Protected Precursor (from Protocol B).
Starting Material: Use N'-Boc-2-aminobenzylamine (Aromatic protected).
Imine Formation: React with Aldehyde (1.0 equiv) in MeOH.
Observation: Since the aniline is Boc-protected, it cannot attack the imine. Cyclization is impossible.
Reduction: Add
(1.5 equiv) or (2.0 equiv). Stir until conversion is complete.
Deprotection (Optional): Treat with TFA/DCM to remove the Boc group if the free aniline is required.
Product:N-Alkyl-2-aminobenzylamine (Open Chain).
Protocol D: Direct Mono-Alkylation of the Aliphatic Amine
Suitable for simple alkyl halides where reductive amination is not feasible.
Purification: The excess 2-ABA can be removed via distillation or column chromatography (it is much more polar than the mono-alkylated product).
Note: Using 1:1 equivalents will result in a mixture of mono-, di-alkylated, and starting material.
Part 3: Data & Troubleshooting
Comparison of Methods
Method
Target Site
Major Risk
Best For...
Direct Alkylation
Aliphatic
Over-alkylation (Dialkyl)
Simple alkyl chains (Methyl, Ethyl).
Reductive Amination (Unprotected)
Aliphatic
Cyclization (Quinazoline)
Making heterocycles intentionally.
Reductive Amination (Aryl-Boc)
Aliphatic
None (High Fidelity)
Complex chains, high purity needs.
Aniline Alkylation
Aromatic
Aliphatic interference
Must use Protocol A (Aliphatic-Boc) first.
Troubleshooting Cyclization
If you suspect your "open chain" product has cyclized:
Check 1H NMR: Look for a singlet around 3.5–4.5 ppm corresponding to the methylene bridge (
) of the tetrahydroquinazoline ring.
Check MS: The mass is identical (
), but fragmentation patterns differ.
Remedy: Switch to Protocol C (Aromatic Protection Strategy).
References
Perron, V.; Abbott, S.; Moreau, N.; Lee, D.; Penney, C.; Zacharie, B. "A Simple and Efficient Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines."[1][2] Synthesis, 2009 , 2, 283–289.[1]
Beilstein J. Org. Chem. "Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine." Beilstein Journal of Organic Chemistry, 2017 , 13, 1470–1477.
BenchChem. "Application Notes and Protocols for the Alkylation of Amines." BenchChem Technical Library.
Master Organic Chemistry. "Reductive Amination: Mechanism and Protocols."
Strategic Functionalization of the 2-{[2-(Aminomethyl)phenyl]amino}ethan-1-ol Hydroxyl Group
An Application Guide for Researchers Introduction 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol is a versatile scaffold in medicinal chemistry and materials science, featuring a primary alcohol, a secondary amine, and a pri...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Introduction
2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol is a versatile scaffold in medicinal chemistry and materials science, featuring a primary alcohol, a secondary amine, and a primary amine. This trifunctional nature presents a significant synthetic challenge: how to selectively modify the hydroxyl group without engaging the more nucleophilic amino groups. Direct reaction with electrophiles typically leads to preferential N-functionalization. This guide provides a comprehensive overview of field-proven strategies and detailed protocols for achieving chemoselective O-functionalization of this substrate, empowering researchers to unlock its full synthetic potential.
The core challenge stems from the relative nucleophilicity of the functional groups. Both the primary and secondary amines are stronger nucleophiles and more basic than the primary hydroxyl group. Therefore, successful O-functionalization hinges on either temporarily deactivating the amines or employing reaction conditions that kinetically or thermodynamically favor reaction at the oxygen atom.
Chapter 1: Strategic Considerations for Chemoselective O-Functionalization
Two primary strategies can be employed to achieve selective modification of the hydroxyl group:
Amine Protection/Deprotection: This classic and highly reliable approach involves temporarily "masking" the reactive amino groups with protecting groups. This renders them inert to the subsequent O-functionalization conditions. After the desired modification of the hydroxyl group is complete, the protecting groups are removed to regenerate the free amines. This strategy offers the broadest scope of compatible reactions.[1][2]
Direct Chemoselective Functionalization: This more elegant approach leverages specific reaction conditions or catalysts to directly target the hydroxyl group in the presence of unprotected amines. Success relies on modulating the reactivity of the functional groups. A key method involves protonating the amines under acidic conditions to form non-nucleophilic ammonium salts, thereby allowing a reagent to react selectively with the neutral hydroxyl group.[3][4]
The choice between these strategies depends on the desired final product, the scale of the reaction, and tolerance for additional synthetic steps.
Caption: Decision workflow for O-functionalization.
Table 1: Comparison of Functionalization Strategies
Feature
Amine Protection/Deprotection
Direct Chemoselective Functionalization
Pros
Wide applicability for various reactions (etherification, Mitsunobu, etc.). High reliability and predictability.
Fewer synthetic steps (higher atom economy). Avoids use of protecting group reagents.
Cons
Adds two steps to the synthesis (protection/deprotection). May lower overall yield.
Narrower reaction scope (primarily O-acylation). Requires careful control of reaction conditions.
Best For
O-etherification, Mitsunobu reactions, or when acidic conditions are not tolerated by the desired functionality.
Rapid synthesis of O-acyl derivatives where step-economy is critical.[4]
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary and secondary amines in the substrate. It forms a stable carbamate that is resistant to a wide range of nucleophiles, bases, and reducing agents but can be readily cleaved under acidic conditions.[1][2][5]
Protocol 2.1: Synthesis of tert-butyl N-(2-(aminomethyl)phenyl)-N-(2-hydroxyethyl)carbamate and tert-butyl (2-((N-(2-hydroxyethyl)carbamoyl)amino)benzyl)carbamate
This protocol details the protection of both the primary and secondary amino groups.
Materials
Reagent
CAS Number
M.W.
Amount (1 eq)
Equivalents
2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol
N/A
180.24
1.80 g
1.0
Di-tert-butyl dicarbonate ((Boc)₂O)
24424-99-5
218.25
4.80 g
2.2
Triethylamine (TEA)
121-44-8
101.19
3.0 mL
2.2
Dichloromethane (DCM)
75-09-2
84.93
50 mL
-
Procedure
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol (1.80 g, 10.0 mmol).
Dissolution: Dissolve the substrate in dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.
Base Addition: Add triethylamine (3.0 mL, 22.0 mmol, 2.2 eq) to the stirred solution.
Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (4.80 g, 22.0 mmol, 2.2 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 15 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer with DCM (2 x 30 mL).
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude di-Boc protected product.
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure di-N-Boc protected amino alcohol.
Rationale: Using slightly more than two equivalents of (Boc)₂O ensures the complete protection of both the primary and secondary amines. Triethylamine acts as a base to neutralize the acidic byproduct generated during the carbamate formation, driving the reaction to completion.
Chapter 3: Protocols for O-Esterification
Esterification is a common and valuable transformation. Below are two robust methods to achieve this.
Method A: Direct O-Acylation under Acidic Conditions
This protocol leverages in situ amine deactivation via protonation, enabling direct and selective acylation of the hydroxyl group.[3][4]
Caption: Direct O-acylation via amine protonation.
Protocol 3.1: Chemoselective O-Acetylation
Setup: Suspend 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol (1.80 g, 10.0 mmol) in 40 mL of dichloromethane (DCM) in a 100 mL flask at 0 °C.
Acidification: Add methanesulfonic acid (MeSO₃H) (1.3 mL, 20.0 mmol, 2.0 eq) dropwise. Stir for 10 minutes. The mixture should become a clear solution as the bis-methanesulfonate salt forms.
Acylation: Add acetyl chloride (0.78 mL, 11.0 mmol, 1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
Workup: Carefully pour the reaction mixture into a beaker containing ice and 100 mL of saturated NaHCO₃ solution to neutralize the acid.
Extraction: Transfer to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the desired O-acetylated product.
Causality: The strong acid protonates the highly basic primary and secondary amines, forming ammonium salts. These positively charged species are no longer nucleophilic, effectively "protecting" them in situ and allowing the acetyl chloride to react exclusively with the neutral hydroxyl group.[3][4]
Method B: Esterification via N-Protected Intermediate
This method uses the di-Boc protected intermediate from Protocol 2.1 and standard acylation conditions.
Protocol 3.2: Acylation of Di-Boc Protected Alcohol
Setup: Dissolve the purified di-Boc protected amino alcohol (from Protocol 2.1, ~10.0 mmol) in 50 mL of anhydrous DCM.
Acylation: Cool to 0 °C and add the desired acyl chloride (11.0 mmol, 1.1 eq) dropwise.
Reaction & Workup: Stir at room temperature for 3 hours. Perform an aqueous workup as described in Protocol 2.1 (steps 6-9).
Deprotection: Dissolve the purified, fully protected ester in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (20 mL). Stir at room temperature for 2 hours.
Isolation: Concentrate the solution under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer and concentrate to yield the final O-acylated product.
Chapter 4: Protocol for O-Etherification (Williamson Ether Synthesis)
The Williamson ether synthesis requires a strong base to deprotonate the alcohol, which would preferentially deprotonate the amines. Therefore, amine protection is mandatory for this transformation.[6][7]
Caption: Workflow for O-Etherification via Protection.
Protocol 4.1: O-Methylation of Di-Boc Protected Alcohol
Setup: To a flame-dried flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (0.48 g, 12.0 mmol, 1.2 eq). Wash the NaH with dry hexanes (2 x 5 mL) to remove the oil.
Solvent: Add 40 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
Alcohol Addition: Dissolve the di-Boc protected amino alcohol (~10.0 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension.
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases. This forms the sodium alkoxide.
Alkylation: Cool the solution back to 0 °C and add iodomethane (0.75 mL, 12.0 mmol, 1.2 eq) dropwise.
Reaction: Stir at room temperature overnight.
Quench & Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification & Deprotection: Purify the resulting protected ether by column chromatography. Subsequently, deprotect the Boc groups as described in Protocol 3.2, step 5, to yield the final O-methylated product.
Trustworthiness: This protocol is self-validating. The formation of the alkoxide is visually confirmed by the cessation of hydrogen gas evolution. The reaction progress can be monitored by TLC, showing the consumption of the starting alcohol and the appearance of a new, less polar product spot (the ether).
References
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Forsvarets forskningsinstitutt (FFI) Report.[Link]
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. National Center for Biotechnology Information (PMC).[Link]
Enzyme-like Chemoselective Acylation of Alcohols in the Presence of Amines Catalyzed by a Tetranuclear Zinc Cluster. J. Am. Chem. Soc. 2008, 130, 2944-2945.[Link]
Stereoretentive Etherification of an α-Aryl-β-amino Alcohol Using a Selective Aziridinium Ring Opening for the Synthesis of AZD7594. The Journal of Organic Chemistry.[Link]
A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Pure, Coventry University's research repository.[Link]
Protecting Groups in Organic Synthesis. ChemTalk.[Link]
Process for the etherification of amino alcohols.
Process for the etherification of amino alcohols with metal alcoholates.
Reported O‐selective acylation of amino alcohols without protecting the amino group. ResearchGate.[Link]
Stereoretentive Etherification of an α-Aryl-β-amino Alcohol Using a Selective Aziridinium Ring Opening for the Synthesis of AZD7594. PubMed.[Link]
Metal‐Free O‐Selective Direct Acylation of Amino Alcohols Through Pseudo‐Intramolecular Process. R Discovery.[Link]
Chemoselective Hydroxyl Group Transformation: An Elusive Target. National Center for Biotechnology Information (PMC).[Link]
Application Note: De Novo Synthetic Route to 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol from Phthalimide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of bifunctional building blocks for multidentate ligands and complex heterocyclic scaffolds (e.g., 1,4-benzoxaze...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application: Synthesis of bifunctional building blocks for multidentate ligands and complex heterocyclic scaffolds (e.g., 1,4-benzoxazepines and quinoxalines).
Strategic Retrosynthetic Overview
The target molecule, 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol, is a highly valuable bifunctional synthon featuring a primary benzylic amine, a secondary aniline, and a primary aliphatic alcohol.
While phthalimide is traditionally utilized merely as a protected nitrogen source (as seen in the classic Gabriel synthesis[1]), this protocol leverages the entire structural backbone of the imide. Starting from phthalimide provides a distinct strategic advantage: the ortho relationship between the nitrogen and carbon substituents is pre-installed. By employing a controlled Hofmann rearrangement, we selectively excise one carbonyl group, converting the symmetric imide into a differentiated, ortho-substituted aniline[2]. Subsequent protection, N-alkylation, amidation, and global reduction yield the target molecule with high atom economy and regiocontrol.
Pathway Visualization
Caption: Five-step synthetic workflow from phthalimide to 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol.
To ensure reproducibility and empower researchers to troubleshoot effectively, the causality behind each experimental condition is detailed below:
Hofmann Rearrangement (Step 1): Treatment of phthalimide with alkaline sodium hypochlorite initiates ring opening to form sodium phthalamate, followed by N-chlorination. Deprotonation induces an alkyl migration to the nitrogen, expelling chloride to form an isocyanate intermediate. Hydrolysis and decarboxylation yield anthranilic acid[2]. This step elegantly converts a symmetric imide into a differentiated ortho-aniline.
Esterification (Step 2): Anthranilic acid is zwitterionic and prone to side reactions. Fischer esterification with methanol masks the carboxylic acid, preventing it from interfering with the subsequent alkylation while activating the carbonyl for later aminolysis[3].
Selective N-Alkylation (Step 3): Alkylating anilines often leads to over-alkylation (forming tertiary amines). Here, we use 2-bromoethanol with K₂CO₃ and catalytic KI. The KI facilitates a Finkelstein reaction, generating the highly reactive 2-iodoethanol in situ. Furthermore, under basic conditions at 90°C, 2-bromoethanol partially forms ethylene oxide, which undergoes nucleophilic ring-opening by the aniline. The electron-withdrawing methyl ester reduces the nucleophilicity of the resulting secondary amine, effectively halting the reaction at mono-alkylation.
Aminolysis (Step 4): Converting the ester to a primary amide requires forcing conditions (7N NH₃ in MeOH at 80°C in a sealed tube) to outcompete potential intramolecular lactonization, which would otherwise form a 7-membered benzoxazepinone.
Global Reduction (Step 5): LiAlH₄ is chosen for its potent ability to reduce primary amides to primary amines[4]. Because the substrate contains two acidic protons (the secondary amine and the primary alcohol), two equivalents of hydride are immediately consumed to form lithium aluminum complexes, evolving H₂ gas. The amide reduction requires two additional hydrides. Therefore, a large excess (4.0 equivalents) of LiAlH₄ is mandatory to drive the reaction to completion.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Anthranilic Acid
Preparation : In a 1 L round-bottom flask, dissolve NaOH (40.0 g, 1.0 mol) in 200 mL of DI water. Cool the solution to 0°C using an ice-salt bath. Slowly add 10% aqueous NaOCl (375 mL, 0.5 mol).
Reaction : Add finely powdered phthalimide (73.5 g, 0.5 mol) in small portions, maintaining the internal temperature below 5°C. Stir for 30 minutes until a clear solution of sodium phthalamate forms.
Rearrangement : Rapidly heat the solution to 80°C for 15 minutes to induce the rearrangement, then cool to room temperature.
Workup : Neutralize carefully with glacial acetic acid until precipitation is complete (pH ~4.5). Filter the white solid, wash with cold water, and dry under vacuum.
Reflux : Equip the flask with a reflux condenser and heat at 70°C for 16 hours.
Workup : Concentrate the mixture in vacuo to remove excess methanol. Pour the residue into crushed ice and basify to pH 8 using saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 200 mL). Wash the organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a pale yellow oil[3].
Step 3: Synthesis of Methyl 2-((2-hydroxyethyl)amino)benzoate
Reaction : In a 500 mL flask, dissolve methyl anthranilate (45.3 g, 0.3 mol) in anhydrous DMF (200 mL). Add K₂CO₃ (62.2 g, 0.45 mol), KI (4.9 g, 0.03 mol), and 2-bromoethanol (41.2 g, 0.33 mol).
Heating : Stir the suspension at 90°C under a nitrogen atmosphere for 24 hours.
Workup : Cool to room temperature, filter the inorganic salts, and dilute the filtrate with water (500 mL). Extract with diethyl ether (3 × 200 mL). Wash the combined organic layers thoroughly with water (3 × 100 mL) to remove DMF, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes:EtOAc 7:3) to isolate the product.
Step 4: Synthesis of 2-((2-hydroxyethyl)amino)benzamide
Reaction : Transfer the ester (39.0 g, 0.2 mol) to a heavy-walled pressure tube. Add 7N Ammonia in Methanol (200 mL).
Heating : Seal the tube securely and heat at 80°C behind a blast shield for 48 hours.
Workup : Cool the vessel to -78°C before carefully opening to release residual pressure. Concentrate the solution in vacuo. Triturate the resulting solid with cold diethyl ether to afford the pure amide as an off-white powder.
Step 5: Synthesis of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol
Reaction : In an oven-dried 1 L 3-neck flask equipped with a dropping funnel and reflux condenser, suspend LiAlH₄ (15.2 g, 0.4 mol) in anhydrous THF (300 mL) at 0°C under argon.
Addition : Dissolve the amide (18.0 g, 0.1 mol) in anhydrous THF (100 mL) and add dropwise over 1 hour. (Caution: Vigorous H₂ evolution will occur).
Reflux : Once addition is complete, warm the mixture to room temperature, then reflux at 66°C for 12 hours.
Fieser Workup : Cool to 0°C. Carefully quench by sequentially adding 15.2 mL H₂O, 15.2 mL 15% aqueous NaOH, and 45.6 mL H₂O. Stir vigorously for 1 hour until the aluminum salts form a granular white precipitate.
Isolation : Filter the salts through a pad of Celite, washing thoroughly with hot THF. Concentrate the filtrate in vacuo to yield the target compound as a viscous, air-sensitive oil. Store under argon at -20°C.
Quantitative Data & Reaction Metrics
Step
Transformation
Reagents / Catalyst
Temp / Time
Yield
Purification Method
1
Phthalimide → Anthranilic Acid
NaOCl, NaOH, H₂O
0°C to 80°C, 1h
88%
Precipitation (pH 4.5)
2
Anthranilic Acid → Methyl Anthranilate
MeOH, H₂SO₄
70°C, 16h
92%
Liquid-Liquid Extraction
3
Methyl Anthranilate → N-Alkylated Ester
2-Bromoethanol, K₂CO₃, KI
90°C, 24h
75%
Flash Chromatography
4
N-Alkylated Ester → Amide
NH₃ (7N in MeOH)
80°C, 48h
82%
Trituration (Et₂O)
5
Amide → Target Molecule
LiAlH₄, THF
Reflux, 12h
78%
Fieser Workup & Filtration
References
Title: Anthranilic acid - Wikipedia (Industrial synthesis via Hofmann Rearrangement)
Source: Wikipedia
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.
You are encountering a classic "Selectivity Paradox" common in heterobifunctional amine synthesis. The molecule you are synthesizing, 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol , contains two distinct nitrogen centers with vastly different nucleophilicities.
If you are seeing "over-alkylation," it is likely manifesting in one of two ways:
Regio-scrambling: The alkylating agent is attacking the highly reactive benzylic amine (
) instead of, or in addition to, the target aniline nitrogen.
Poly-alkylation: The target aniline nitrogen is reacting twice, forming the tertiary amine (di-ethanol adduct).
Below is the troubleshooting guide designed to isolate and resolve these specific failure modes.
Case Reference: TS-ALK-2024-05
Subject: Preventing Over-Alkylation & Regio-Scrambling in Diamine Systems
Applicable Chemistry: Nucleophilic Substitution (
), Reductive Amination, Protecting Group Strategy.
PART 1: The Thermodynamics of Failure (Why Direct Alkylation Fails)
To solve the problem, we must quantify the competition. You are likely reacting 2-aminobenzylamine with an alkylating agent (e.g., 2-chloroethanol or ethylene oxide).
The Trap:
You are asking a weak nucleophile (Aniline) to react while a strong nucleophile (Benzylic Amine) sits nearby.
The Consequence:
If you run this reaction without protection, the benzylic amine will alkylate first. Once alkylated, it becomes a secondary amine, which is often more nucleophilic, leading to rapid over-alkylation at the wrong site.[3]
PART 2: The "Gold Standard" Protocol (Protection Strategy)
Recommendation: Do not attempt direct alkylation of the diamine. The pKa delta is too large to control kinetically. You must mask the benzylic amine.
Workflow Diagram: The Protection Route
Caption: Logical workflow for bypassing thermodynamic selectivity issues via orthogonal protection.
Step-by-Step Protocol
Step 1: Selective Protection (The "Boc" Shield)
The benzylic amine is much more basic. We can selectively protect it using Boc anhydride without touching the aniline.
Reagents: 2-aminobenzylamine (1.0 eq),
(1.0 eq), DCM or THF ().
Why this works: The aliphatic amine reacts with
orders of magnitude faster than the aniline. No base is usually needed if you control stoichiometry, but mild base () ensures the aniline remains unreacted.
Checkpoint: Verify mono-protection via TLC/NMR. The aniline protons should still be visible and broad around 4-5 ppm (depending on solvent).
Step 2: Targeted Alkylation of the Aniline
Now that the "nucleophilic bully" (benzylic amine) is handcuffed, you can force the aniline to react.
Reagents:
-Boc-intermediate, 2-Bromoethanol (1.2 eq), Base ( or DIPEA), solvent (DMF or ), Heat ().
Preventing Aniline Over-Alkylation (The Secondary Risk):
Even the aniline can react twice (forming the di-ethanol species).
Fix: Use a heterogeneous base (
) rather than a soluble organic base. The surface area limits the concentration of the highly reactive deprotonated species.
Fix:Slow addition of the alkylating agent is not recommended here; instead, use a slight excess of the aniline substrate if possible, or stop the reaction at 80% conversion and recycle starting material.
Step 3: Deprotection
Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.
Result: Removal of the Boc group yields your target: 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol.
PART 3: Troubleshooting Direct Alkylation (If Protection is Impossible)
If you are forced to avoid protecting groups (e.g., industrial cost constraints), you must alter the kinetics.
The "Reductive Amination" Alternative
Instead of using an alkyl halide (2-chloroethanol), use Glycolaldehyde (or a precursor like 2,2-dimethoxyacetaldehyde) and a reducing agent.
Mechanism: Aniline + Aldehyde
Imine Amine.
Selectivity Advantage: Anilines form imines with aldehydes more reversibly than aliphatic amines, but under specific acidic conditions (pH 4-5), you can sometimes drive the aniline reaction if the benzylic amine is protonated (ammonium) and thus unreactive.
Protocol:
Adjust pH to ~5 (protonating the benzylic amine, pKa ~10).
Add Glycolaldehyde dimer.
Add
(Sodium cyanoborohydride).
Warning: This is finicky. If the pH rises, the benzylic amine deprotonates and eats the aldehyde.
PART 4: FAQ - Specific Failure Modes
Q1: I used 2-chloroethanol and got a mixture of everything. Can I purify it?A: Extremely difficult. The polarity of the mono-alkylated benzylic impurity is very similar to your target. Both are amino-alcohols. You will likely need High-Performance Counter-Current Chromatography (HPCCC) or tedious reverse-phase prep-HPLC. Prevention is the only viable strategy.
Q2: Why not use Ethylene Oxide?A: Ethylene oxide is indiscriminate. It will polymerize on the most nucleophilic site (the benzylic amine) forming PEG-like chains (
). It is the worst choice for selectivity in this specific molecule.
Q3: I am seeing O-alkylation (ether formation) on the ethanol chain.A: This happens if you use a base that is too strong (like NaH) which deprotonates the hydroxyl group of the product. Stick to carbonate bases (
, ) which are strong enough to alkylate the nitrogen but too weak to deprotonate the alcohol (pKa ~16).
PART 5: References & Authority[5][7]
Selectivity of Boc Anhydride: BenchChem Technical Guides. "An In-depth Technical Guide to the Boc Protection Mechanism for Amines." Accessed 2026.[2][4]
pKa of Anilines vs Aliphatics: University of Texas, Organic Chemistry Data. "Amines: Structure & Classification and pKa values."
Selective N-Alkylation Strategies: RSC Advances. "Selective N-alkylation of primary amines... using a competitive deprotonation strategy." (2014).[7][8]
Over-Alkylation Prevention: ACS Green Chemistry Institute. "Reagent Guide: Avoiding Over-alkylation."
Disclaimer: These protocols involve hazardous chemicals. Always review the Safety Data Sheet (SDS) for 2-aminobenzylamine and alkylating agents before proceeding.
Technical Support Center: Purification of Hydrophilic Amino Alcohols
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to isolate hydrophilic amino alcohols (such as serinol, sphingosine derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to isolate hydrophilic amino alcohols (such as serinol, sphingosine derivatives, or engineered chiral amino alcohols). These molecules are notoriously difficult to purify because they possess both a basic amine and a hydroxyl group, making them highly polar, highly water-soluble, and prone to severe hydrogen bonding.
This guide is designed to move beyond basic troubleshooting. We will explore the causality behind why standard methods fail and provide self-validating protocols to ensure your purification workflows are robust, reproducible, and scientifically grounded.
FAQ & Troubleshooting Guide
Q1: Why do my hydrophilic amino alcohols streak on normal-phase silica gel, and how can I resolve this?
The Causality:
Amino alcohols possess both a basic amine (-NH₂) and a hydroxyl (-OH) group. On traditional normal-phase silica, the basic amine interacts strongly with the acidic silanol groups (pKa ~4.5–5.5) on the silica surface through powerful ion-exchange and hydrogen-bonding mechanisms. This dual-affinity causes severe peak tailing, streaking, and irreversible adsorption. Conversely, in standard Reversed-Phase (RP) chromatography (e.g., C18 columns), highly hydrophilic amino alcohols lack the lipophilicity to partition into the stationary phase, causing them to elute immediately in the void volume[1].
The Solution:
Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., zwitterionic, amide, or bare silica) and a highly organic, water-miscible mobile phase (typically >70% acetonitrile). The mechanism relies on the partitioning of the amino alcohol between the bulk mobile phase and a water-enriched layer immobilized on the stationary phase[1].
Figure 1: HILIC partitioning mechanism for polar amino alcohols.
Quantitative Comparison of Chromatographic Modes
Chromatographic Mode
Typical Mobile Phase
Analyte Retention Time ()
Resolution / Peak Shape
Suitability for Amino Alcohols
Normal Phase (Silica)
Hexane / EtOAc
Irreversible / >60 min
Severe streaking / Tailing
Poor (Strong silanol interactions)
Reversed Phase (C18)
H₂O / MeOH (Gradient)
< 2 min (Void volume)
Co-elution with solvent front
Poor (Insufficient lipophilicity)
HILIC (ZIC/Amide)
90% MeCN / 10% NH₄OAc
5 - 20 min
Sharp, symmetrical peaks
Excellent (Aqueous partitioning)
Step-by-Step Methodology: HILIC Purification
Self-Validation Check: Always ensure your sample is dissolved in a solvent composition as close to the initial mobile phase as possible (e.g., high acetonitrile) to prevent peak distortion upon injection.
Column Selection: Select a Zwitterionic (ZIC-HILIC) or Amide-functionalized column.
Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Acetate in ddH₂O, pH 5.8) and Mobile Phase B (100% Acetonitrile). The salt is critical to disrupt secondary electrostatic interactions.
Equilibration: Equilibrate the column with 90% B / 10% A for at least 20 column volumes. HILIC requires longer equilibration times than RP-HPLC to establish the immobilized water layer.
Elution: Run a shallow gradient from 90% B down to 60% B over 20 minutes. The highly polar amino alcohol will elute as the aqueous content increases.
Q2: My amino alcohol is highly water-soluble and cannot be extracted into organic solvents. How can I isolate it from an aqueous reaction mixture?
The Causality:
Small aliphatic amino alcohols have negative LogP values, making liquid-liquid extraction into solvents like ethyl acetate or dichloromethane impossible. However, the presence of the amine group allows for pH-dependent ionization. By lowering the pH, the amine is protonated to an ammonium cation, which can be selectively trapped using a Strong Cation Exchange (SCX) resin[2]. Neutral and acidic impurities will not bind and can be washed away.
The Solution:
SCX Chromatography using a resin like Dowex 50WX8 (a styrene-divinylbenzene copolymer functionalized with strongly acidic sulfonic acid groups)[2].
(Adapted from validated biosynthetic purification protocols[2])
Resin Preparation: Wash Dowex 50WX8 resin with 100 mL ddH₂O, followed by 50 mL of 5% w/v H₂SO₄ to ensure all sulfonic acid sites are fully protonated.
Sample Loading: Acidify your crude aqueous reaction supernatant to pH < 2.0. Load it onto the column at a low flow rate (e.g., 1-2 mL/min). Self-Validation: Spot the flow-through on a TLC plate and stain with Ninhydrin; if it turns purple, your column is overloaded and amino alcohol is escaping.
Washing: Wash the column with ddH₂O until the eluent reaches a neutral pH (~7.0). This removes all non-basic organic impurities and salts.
Elution: Elute the target compound using 100 mL of 9% w/v NH₄OH. The strong base deprotonates the amine, breaking the ionic bond with the resin.
Recovery: Collect the basic fractions and dry via rotary evaporation to harvest the final purified amino alcohol.
Q3: I do not have access to HILIC or SCX resins. Can I temporarily mask the polarity of the amino alcohol for standard purification?
The Causality:
If specialized chromatography is unavailable, you must chemically alter the molecule's partition coefficient. By derivatizing the primary or secondary amine (e.g., via N-Boc protection or N-sulfonylation), you eliminate its basicity and drastically reduce its hydrogen-bond donating capacity. This significantly increases the molecule's lipophilicity, allowing it to be purified using standard normal-phase silica gel chromatography[3].
The Solution:
Chemoselective N-derivatization. For example, N-sulfonylation can be performed selectively in aqueous organic solutions using mild metal oxides to yield easily isolable intermediates[3].
Reaction Setup: Dissolve the crude amino alcohol (1.0 eq) in a THF/H₂O mixture (4:1 v/v).
Base Addition: Add a metal oxide (e.g., MgO or Ag₂O, 2.5 eq) to act as a mild base and acid scavenger. This prevents the hydroxyl group from reacting, ensuring chemoselectivity for the amine[3].
Derivatization: Slowly add the sulfonyl chloride (e.g., Tosyl chloride, 1.1 eq) dissolved in dehydrated THF at 0 °C under vigorous stirring.
Monitoring: Stir at 25 °C for 2–3 hours. Self-Validation: Monitor by TLC (e.g., Chloroform/MeOH 95:5). The highly polar starting material (origin) will convert to a highly mobile, UV-active spot. A Ninhydrin stain will also cease to react once the primary amine is fully masked.
Isolation: Filter out the metal oxide, extract the aqueous layer with Ethyl Acetate, dry over MgSO₄, and purify the highly lipophilic product via standard silica gel column chromatography.
References
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. National Institutes of Health (NIH). URL:[Link]
Silver(I) oxide-mediated facile and practical sulfonylation of alcohols. ResearchGate. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling & Troubleshooting GuideSubject: 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol
Ticket ID: CAS-89-XX-HYGRO
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Molecule & The Challenge
You are working with 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol . Structurally, this is a "sticky" molecule. It contains three distinct hydrogen-bonding sites: a primary benzylamine, a secondary aniline, and a primary alcohol.
The Challenge: This molecule is an "atmospheric sponge." The combination of amine and hydroxyl groups creates a high affinity for water.
The Consequence: If left exposed to air for even minutes, it will undergo deliquescence (absorbing enough moisture to dissolve in it), transforming from a solid/semi-solid into a viscous goo. This alters the molecular weight, ruins stoichiometry, and can hydrolyze sensitive reagents (e.g., acid chlorides, isocyanates) in downstream reactions.
Storage & Preservation (Prevention)
How do I stop this reagent from degrading before I even use it?
Q: The bottle arrived, and the solid looks "wet" or clumpy. Is it ruined?A: Not necessarily, but it is compromised. If the material is clumpy, it has likely absorbed surface moisture.[1] If it is a distinct liquid phase, it may be heavily hydrated. Do not use it for stoichiometry-sensitive reactions (like EDC couplings or isocyanate formations) without drying (see Module 3).
Q: What is the Gold Standard for long-term storage?A: You must break the cycle of atmospheric exchange.
Primary Barrier: Parafilm is insufficient. Use electrical tape or a secondary Teflon seal over the cap.
Environment: Store under an inert atmosphere (Argon is preferred over Nitrogen due to density) in a desiccator.
Temperature: Cold storage (
or ) slows oxidation but increases the risk of condensation upon opening. Always allow the bottle to warm to room temperature inside the desiccator before opening.
Visual Guide: Storage Decision Logic
Figure 1: Decision tree for processing incoming hygroscopic amine shipments.
Handling & Weighing (Action)
How do I get it from the bottle to the flask without adding water?
Q: I can't weigh it accurately because the mass keeps increasing on the balance. What do I do?A: You are observing the "hygroscopic drift." The amine is pulling water from the air in real-time.
The Fix: Use the Difference Weighing technique or Syringe Transfer .
Protocol: Syringe Transfer (Recommended for Viscous Oils/Melts)
If the material is a solid, gently warm the bottle (30-40°C) until it melts (if MP permits) or dissolve the entire bottle in a known volume of dry solvent (e.g., DCM or Toluene) to create a stock solution.
Tare a dry syringe + needle on the balance.
Withdraw the required amount.
Weigh the syringe again. The loss in mass is your exact dispensed amount.
Why this works: The reagent is never exposed to air during the measurement phase.
Q: Can I use metal spatulas?A: Yes, but stainless steel is preferred. Avoid aluminum if the amine is highly basic or wet, as corrosion can contaminate the sample.
Drying & Recovery (Troubleshooting)
It's already wet. How do I save it?
Q: Vacuum drying isn't working. The oil just bumps or stays wet.A: Amines hold water tightly via hydrogen bonding. Simple vacuum often isn't enough to break this bond, especially if the material is viscous (trapping water inside). You need Azeotropic Distillation .[2]
Protocol: Azeotropic Drying (The "Rescue" Method)
This method uses Toluene to form a low-boiling azeotrope with water, mechanically carrying the water out of the amine.
Dissolve: Dissolve your wet amine in anhydrous Toluene (10 mL per gram of amine).
Distill: Rotovap the solution at 40-50°C under reduced pressure.
Observation: You will see a cloudy distillate (water/toluene azeotrope) coming over.
Repeat: Redissolve the residue in fresh Toluene and strip it again. Repeat 3x.
Final Strip: Use high vacuum (<1 mbar) for 2 hours to remove trace Toluene.
Visual Guide: Azeotropic Process Flow
Figure 2: Iterative azeotropic drying cycle using Toluene.
Table 1: Drying Agent Compatibility for Amines
Drying Agent
Compatibility
Notes
Magnesium Sulfate ()
Recommended
Neutral, high capacity. Good for solutions.
Sodium Sulfate ()
Recommended
Slower than MgSO4, but very safe.
Calcium Chloride ()
FORBIDDEN
Do NOT use. Amines coordinate with Calcium, trapping your product.
Silica Gel
Caution
Polar amines will stick irreversibly to silica. Avoid filtration through silica pads.
Molecular Sieves (4Å)
Excellent
Best for static drying of stock solutions.
Analytical Verification
How do I prove it's dry?
Q: My Karl Fischer (KF) results are erratic. Why?A: Standard KF reagents are acidic.[3] Your molecule is a base (amine).
The Mechanism:[4][5][6] The amine neutralizes the KF reagents, altering the pH. If the pH rises above 8, the titration fails (side reactions occur).
The Fix: Use Buffered KF Reagents (containing salicylic acid or benzoic acid) specifically designed for amines. Alternatively, use Coulometric KF with a diaphragm for trace water.
Q: Can I use NMR?A: Yes. Run a qNMR (Quantitative NMR) in
or .
Look for: A sharp water peak.
Warning: In wet amines, the NH and OH protons often exchange with water, creating one broad "blob" peak that shifts position. If you see broad peaks >3 ppm wide, your sample is wet.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying organic bases).
Sigma-Aldrich. (2025). Karl Fischer Titration: Determination of Water Content in Amines. Technical Bulletin. (Explains the buffering requirement for basic samples).
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Validation of molecular sieves and azeotropic methods).
separating 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol from unreacted starting materials
Ticket ID: #PUR-AMINE-084 Status: Open Technician: Senior Application Scientist[1][2] Executive Summary You are attempting to isolate 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol , a highly polar, basic molecule containing...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #PUR-AMINE-084
Status: Open
Technician: Senior Application Scientist[1][2]
Executive Summary
You are attempting to isolate 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol , a highly polar, basic molecule containing a primary amine, a secondary aniline, and a primary alcohol.[1][2]
The Core Challenge:
The high polarity of this molecule (logP < 1) makes it difficult to separate from polar starting materials like ethanolamine (often used in excess) or polar solvents (DMSO/DMF) using standard aqueous workups.[1][2] Furthermore, the basic nitrogen atoms interact strongly with acidic silanol groups on silica gel, causing severe "streaking" and yield loss during chromatography.[2]
This guide provides three validated workflows to resolve these issues, moving from bulk extraction to high-purity isolation.
Module 1: The "Ethanolamine Trap" (Workup Optimization)
Issue: The product partitions into the aqueous layer or co-elutes with excess ethanolamine.[1]
Objective: Remove water-soluble impurities without losing the hydrophilic product.[1][2][3]
Protocol A: The "Salting Out" Extraction
Standard extraction with Ethyl Acetate (EtOAc) often fails because the product is too water-soluble.[1][2] We must modify the partition coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Concentration: Remove the reaction solvent (especially if it is Ethanol or Methanol) via rotary evaporation.[1][2] Do not evaporate to dryness if high-boiling ethanolamine is present; just remove the bulk volatile solvent.[1][2]
Dissolution: Dissolve the residue in Dichloromethane (DCM) or n-Butanol (n-BuOH) .[1][2]
Why n-BuOH? It extracts polar amines better than EtOAc but separates from water.[1][2]
The Brine Wash: Wash the organic layer with saturated NaCl (Brine) , not water.[1]
Mechanism:[1] The high ionic strength of brine "salts out" the organic product, forcing it into the organic layer, while the highly miscible ethanolamine and inorganic salts remain in the aqueous phase.
Back-Extraction (Critical): Do not discard the aqueous layer immediately.[1][2] Re-extract the combined aqueous layers with 2x volumes of DCM or n-BuOH.[1][2] Combine all organic fractions.
Visualization: Partitioning Logic
Figure 1: Decision matrix for maximizing recovery of polar amines during aqueous workup.[1][2]
Module 2: Chromatography Troubleshooting
Issue: The product streaks on the TLC plate or column, resulting in poor separation and broad peaks.
Technician's Analysis: The primary and secondary amines in your product are hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica.[1][2]
Protocol B: The "Basified" Silica System
You must neutralize the silica acidity to allow the amine to elute freely.
1. Mobile Phase Preparation:
Do not use plain MeOH/DCM. You must use an amine modifier.[1][2]
Note: The ammonium hydroxide is immiscible in pure DCM but miscible when Methanol is present.
2. Column Pre-treatment (The "Slurry" Trick):
Instead of just running the mobile phase, pre-treat the silica slurry with 1% Triethylamine (TEA) in Hexane/EtOAc before loading your sample.[2] This "caps" the active sites on the silica.
3. Alternative Stationary Phase:
If silica fails, switch to Neutral Alumina .[1] Alumina is less acidic than silica and often resolves amines without streaking, though it has lower theoretical plate counts.[2]
Parameter
Standard Silica
Basified Silica (Recommended)
Neutral Alumina
Modifier
None
1% NH4OH or TEA
None
Rf Value
0.0 - 0.2 (Streaking)
0.3 - 0.5 (Compact Spot)
0.4 - 0.6
Resolution
Poor
High
Medium
Sample Load
Low
High
Medium
Module 3: Crystallization & Salt Formation
Issue: The product is an oil that refuses to solidify.
Objective: Purify by phase change rather than chromatography.
Protocol C: HCl Salt Formation
Converting the free base to a hydrochloride salt often yields a crystalline solid that precipitates, leaving impurities (like non-basic starting materials) in the mother liquor.[2]
Dissolution: Dissolve the crude oil in a minimal amount of dry Ethanol or Isopropanol .[1]
Acidification: Dropwise add 1M HCl in Diethyl Ether or 4M HCl in Dioxane .
Caution: Do not use aqueous HCl, or you will just get a water solution.[2] You need anhydrous conditions to force precipitation.[1][2]
Precipitation: The solution should become cloudy.[1] Cool to 0°C.[1][2]
Filtration: Filter the white solid. Wash with cold Diethyl Ether (which removes non-polar impurities).[1][2]
Recovery: If you need the free base back, dissolve the salt in water, basify with Na2CO3, and extract with n-BuOH (as per Module 1).[2]
Frequently Asked Questions (FAQs)
Q1: I tried the DCM extraction, but I still see ethanolamine in my NMR.
Technician's Answer: Ethanolamine is stubborn. If extraction fails, use Kugelrohr Distillation .[1] Ethanolamine boils at ~170°C (atm).[1][2] Under high vacuum (0.1 mmHg), it will distill off at ~40-50°C. Your product (higher MW, H-bonding) will remain in the pot residue.[1][2]
Q2: Can I use Reverse Phase (C18) chromatography?
Technician's Answer: Yes, and it is often superior for this type of molecule.[1] Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) .[1][2] The TFA forms an ion pair with the amines, sharpening the peak.[2] Note that you will isolate the TFA salt of your product.
Q3: My product is turning pink/brown on the column.
Technician's Answer: Anilines and benzylamines are oxidation-sensitive.[1][2] Silica gel can catalyze oxidation.[1][2]
Fix: Flush the column with Nitrogen before use.[1]
Fix: Add a pinch of ascorbic acid to the mobile phase (rare, but effective) or work quickly in the dark.[2]
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for physical properties and purification of amines).[2] [1][2]
PubChem Database. (n.d.).[1][2] Compound Summary for 2-Aminobenzyl alcohol (Structural analog for solubility comparison). National Center for Biotechnology Information.[1][2] [Link]
Org. Synth. (1944).[1][2] Purification of Amines via Hydrochloride Salts. Organic Syntheses, Coll. Vol. 3, p. 50. [Link]
Reich, H. J. (n.d.).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] (For understanding amine basicity separation). [Link]
Technical Support Center: Extraction Optimization for 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol
Executive Summary: The "pH Swing" Imperative Successfully extracting 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol (CAS: 22693600) requires precise manipulation of its ionization state.[1] This molecule is a pseudo-diamine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "pH Swing" Imperative
Successfully extracting 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol (CAS: 22693600) requires precise manipulation of its ionization state.[1] This molecule is a pseudo-diamine containing two distinct nitrogen centers with vastly different basicities, plus a hydrophilic hydroxyl tail.[2][3]
The Core Challenge:
Standard "basification" (pH 8-9) often fails because it only deprotonates the aniline nitrogen, leaving the aliphatic amine protonated (cationic).[1] This results in the molecule remaining trapped in the aqueous phase or forming stable emulsions (surfactant effect).
The Solution:
You must drive the pH above 11.5 to suppress the ionization of the aliphatic amine (
).[2] Furthermore, because of the hydrophilic ethanol tail, non-polar solvents (Hexane/Heptane) are ineffective.[3] You must use polar organic solvents (e.g., DCM, MTBE, or 2-MeTHF) to achieve a favorable partition coefficient ().[1][3]
The Science: pKa Analysis & Species Distribution
To optimize extraction, we must understand the molecule's charge state at various pH levels.[3][4]
Structural pKa Breakdown
Nitrogen 1 (Aniline-like): The nitrogen attached directly to the phenyl ring.[2][1]
Behavior: Remains protonated (cationic) until pH > 9.[2][1]
Hydroxyl Group:
Behavior: Non-ionizable in extraction range (
), but contributes significantly to water solubility.[2][1][3]
Species Distribution Logic
pH < 4:Dication (
) . Both nitrogens protonated.[2][3] Highly water-soluble.[2][1] Impossible to extract.
pH 7 (Neutral):Monocation (
) . Aniline is neutral, but the aliphatic amine is protonated ().[1] Still water-soluble.[2][1]
pH > 11.5:Neutral Species (
) .[2][1] Both nitrogens deprotonated.[2][3] Extractable.
Visualizing the Charge State
Figure 1: Species distribution showing the necessity of high pH for generating the neutral, extractable species.
Optimized Extraction Protocol
Reagents Required
Base: 5M NaOH or KOH (Avoid Carbonates/Bicarbonates; they buffer at pH ~10, which is too low).[2][1][3]
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[2][1]
Note: DCM provides higher recovery due to better solubility of the polar alcohol tail, but MTBE is preferred for green chemistry compliance if yield permits.[2][3]
Surfactant Effect: The molecule has a polar head () and lipophilic body, acting as a surfactant at the interface.[2][1]
1. Add Saturated Brine (increases ionic strength).2.[2][1] Filter the mixture through a Celite pad.3. Use a centrifuge if available.[2][3]
Product is Colored (Brown/Red)
Oxidation: Anilines oxidize rapidly at high pH in the presence of air.[2][1]
1. Perform extraction under Nitrogen/Argon.2. Add a reducing agent (e.g., Sodium Bisulfite) to the aqueous phase before basification.[3]
Product Remains in Water
High Polarity: The group makes the molecule too hydrophilic for non-polar solvents.[2][1]
Switch solvent.[2][1][3] Move from MTBE DCM 2-MeTHF n-Butanol (last resort).[2][1]
Decision Tree: Solving Low Yields
Figure 2: Diagnostic workflow for addressing low recovery rates.
Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Bicarbonate (
) to basify?A:No. Saturated bicarbonate only reaches pH ~8.[2][1]5. At this pH, the aliphatic amine () will remain >90% protonated (cationic) and will stay in the water layer.[1] You need a strong base like NaOH or KOH.[2][3]
Q2: Why is my organic layer turning dark after extraction?A: This indicates oxidative degradation.[2][1] Anilines are electron-rich and prone to oxidation, especially at high pH.[2][3]
Fix: Minimize exposure time at high pH.[2][1][3] Keep the solution cold (
).[2][1] Degas your solvents with nitrogen before use.[2][3]
Q3: Can I use Ethyl Acetate (EtOAc)?A: Use with caution. While EtOAc is a good polar solvent, it can hydrolyze at pH > 12, forming acetic acid and ethanol, which complicates purification.[3] DCM or MTBE are chemically more stable at high alkalinity.[2][3]
Q4: What is the "Salting Out" method mentioned in the troubleshooting guide?A: If the molecule is extremely water-soluble, saturate the aqueous phase with NaCl or Ammonium Sulfate after adjusting the pH.[2] This reduces the solubility of organic molecules in water (the "Salting-out effect") and forces them into the organic phase.
References
PubChem. Benzylamine (CID 7504) - pKa Data. National Library of Medicine.[2][3][6]
[Link]
PubChem. 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol (CID 22693600).[2][1] National Library of Medicine.[2][3][6]
[Link][1]
LCGC International. Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
[Link]
Royal Society of Chemistry. Selective separation of amines from continuous processes using automated pH controlled extraction. React. Chem. Eng., 2021.[2][3]
[Link]
Technical Support Center: Aminomethyl Anilines Stability
Topic: Preventing Oxidative Degradation of Aminomethyl Anilines Status: Active | Updated: March 06, 2026 Support Level: Tier 3 (Senior Scientist) Welcome to the Stability Crisis Center If you are reading this, you are li...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Oxidative Degradation of Aminomethyl Anilines
Status: Active | Updated: March 06, 2026
Support Level: Tier 3 (Senior Scientist)
Welcome to the Stability Crisis Center
If you are reading this, you are likely staring at a flask that was a pristine colorless oil 20 minutes ago and is now turning a depressing shade of brown or black.
Aminomethyl anilines are notoriously "twitchy" intermediates. They possess a "double-threat" instability profile:
The Aniline Ring: Electron-rich and prone to radical autoxidation (the source of the "black tar").
The Benzylic Amine: The aminomethyl group (
) activates the ring further and is itself susceptible to oxidative deamination or carbamate formation with atmospheric .
This guide moves beyond standard advice to provide a root-cause analysis and self-validating protocols to save your compound.
Module 1: The "Why" – Root Cause Analysis
Issue: "Why does my compound turn black even in the freezer?"
Technical Explanation:
The degradation is not a simple reaction; it is an autocatalytic radical cascade. The amino group increases the electron density of the benzene ring, lowering its oxidation potential. Trace metals or photons trigger a Single Electron Transfer (SET), generating a radical cation. This radical couples with other molecules to form hydrazines, azo-compounds, and eventually complex polymetric quinone imines (aniline black).
Visualization: The Cascade of Death
The following diagram illustrates the degradation pathway you are fighting against.
Figure 1: The autoxidation cascade. Once the 'Quinone Imine' stage is reached, the sample is often irrecoverable.
Module 2: Synthesis & Workup Protocols
Issue: "I lose 30% yield during the extraction process."
The Fix:
Standard workups introduce oxygen. You must treat this compound like a transition metal catalyst.
Protocol: The "Argon Blanket" Workup
Degas All Solvents: Sparge your extraction solvents (DCM or EtOAc) with Argon for 15 minutes before use. Dissolved oxygen is your enemy.
The pH Trap: Avoid acidic aqueous washes if possible. Acid protonates the aliphatic amine first (good), but if the pH hovers around 4-5, you may accelerate oxidation of the aniline ring. Keep extractions basic (pH > 10) to keep the compound in the organic phase, then dry rapidly.
The "Flash" Salt Formation (Recommended):
Do not isolate the free base oil if you can avoid it. Convert it immediately to a salt in the organic phase.
Step B: Add 1.1 equivalents of 4N HCl in Dioxane dropwise under Argon.
Step C: Filter the stable precipitate.
Module 3: Purification – The Danger Zone
Issue: "My compound streaks and decomposes on silica gel."
Technical Explanation:
Silica gel is slightly acidic (pH 6.0–6.5) and contains trace metals (Fe, Al). The acidic surface protonates the aminomethyl group, causing streaking (tailing). More dangerously, the silica surface concentrates oxygen and acts as a solid-support oxidant for the aniline ring.
Decision Tree: Choosing the Right Stationary Phase
Figure 2: Purification logic flow. Avoid standard silica for already-oxidizing samples.
Comparative Data: Stationary Phase Performance
Method
Recovery Yield
Purity Profile
Risk Factor
Notes
Standard Silica
45-60%
Low
High
Acidic surface catalyzes oxidation.
TEA-Buffered Silica
75-85%
Medium
Medium
Pre-wash column with 5% Triethylamine (TEA) to deactivate sites.
Neutral Alumina
90-95%
High
Low
Best for free bases. Does not trap protons.
Reverse Phase (C18)
85-90%
High
Low
Requires lyophilization (risk of melting).
Module 4: Storage & Formulation
Issue: "How do I store this for 6 months?"
The "Salt is Life" Rule:
Free base aminomethyl anilines are thermodynamically unstable oils. You must disrupt the crystal lattice energy dynamics that favor oxidation.
Form the Dihydrochloride Salt:
The aminomethyl group (
) and the aniline () can both be protonated. Fully protonating the aniline nitrogen pulls electron density away from the ring, effectively "turning off" the oxidation switch.
Reaction: Dissolve oil in Et₂O
Add excess HCl/Ether Filter solid.
Result: A white solid that is stable at room temperature for months.
Argon Flush & Amber Vials:
If you must store the free base:
Use Amber Vials (blocks UV light).
Wrap the cap in Parafilm .
Store at -20°C .
Frequently Asked Questions (FAQs)
Q: Can I remove the solvent using a rotovap?A: Yes, but with extreme caution.
Risk: The combination of heat (>40°C) and air leaks in the rotovap seal is fatal.
Fix: Backfill the rotovap with Nitrogen before releasing the vacuum. Do not let the flask spin in the water bath while open to air.
Q: My LCMS shows a mass of M+16. Is this an impurity?A: This is likely the N-Oxide or a hydroxylated byproduct.
If the peak appears after workup but wasn't there during reaction monitoring, it is an artifact of your isolation method. Add a reducing agent like Sodium Thiosulfate or Ascorbic Acid to your LCMS vial solvent to confirm.
Q: The compound turned purple on the filter paper. Is it ruined?A: Not necessarily.
Anilines often form highly colored surface oxidation layers ("skins") that protect the bulk material underneath.
Test: Dissolve a small amount in degassed solvent. If the solution is pale, the bulk is fine. If the solution is dark, recrystallize immediately.
References
Mechanism of Aniline Oxidation
Kinetics and mechanism for the oxidation of anilines by ClO2.[2] (2014). Journal of Physical Organic Chemistry.
Electrochemical & Chemical Stability
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2020).[3] Molecules (PMC).
Technical Support Center: Crystallization of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol Salts
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the crystallization of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol and its various salt forms. As a molec...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the crystallization of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol and its various salt forms. As a molecule possessing multiple hydrogen bond donors and acceptors, two basic amine centers, and a flexible side chain, its crystallization behavior can be complex. This guide, structured in a question-and-answer format, provides expert insights and practical troubleshooting strategies to help you navigate the challenges of isolating high-quality, crystalline material.
Part 1: Fundamentals of Solvent & Salt Selection
This section addresses the foundational questions researchers face when beginning the crystallization process for a new compound or salt form.
Q1: Why is solvent selection so critical for crystallizing my 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol salt?
A1: Solvent selection is the most influential parameter in a crystallization process because it directly governs solubility and supersaturation, the driving forces behind crystal nucleation and growth.[1][2] For a molecule like 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol, the solvent's properties interact with the molecule's functional groups in specific ways:
Polarity and Hydrogen Bonding: The amino and hydroxyl groups can form strong hydrogen bonds. Solvents that are hydrogen bond donors or acceptors (like alcohols or water) will interact strongly, increasing solubility. Apolar solvents (like heptane or toluene) will be poor solvents. Crystallization is often achieved by finding a solvent where the compound is sparingly soluble or by using a solvent/anti-solvent combination.[3]
Polymorphism Control: The same molecule can pack into different crystal lattices, a phenomenon known as polymorphism.[2][4] The solvent can influence which polymorphic form is kinetically or thermodynamically favored, which is critical as different polymorphs can have drastically different stability, solubility, and bioavailability.[1][5]
Crystal Habit: The solvent affects the growth rate of different crystal faces, which determines the crystal's shape (habit).[6][7] A solvent that strongly adsorbs to a specific face will slow its growth, potentially changing the shape from needles to plates, which can significantly improve filtration and handling properties.[8]
Q2: I have the free base of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol. Should I crystallize it as is, or is forming a salt better?
A2: Forming a salt is a common and highly effective strategy in pharmaceutical development.[9][10] For your compound, which has two basic amine centers, salt formation offers several advantages:
Improved Crystallinity: Salts often exhibit stronger intermolecular interactions (ionic forces) compared to the neutral free base, leading to more ordered and stable crystal lattices that are easier to crystallize.[10]
Enhanced Solubility & Stability: Pharmaceutical salts are frequently used to improve aqueous solubility and chemical stability.[10][11] For instance, protonating the amine groups can make them less susceptible to oxidation.[10]
Purification: Crystallization is a powerful purification technique.[12] Because salts often have different solubility profiles than the free base, crystallization of a salt can be an effective way to remove impurities.
The choice of the counter-ion (e.g., chloride, sulfate, tartrate, succinate) is another critical decision, as it will influence all the properties mentioned above. A salt screen is highly recommended to identify the form with the best overall properties.
Part 2: Troubleshooting Common Crystallization Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Q3: My 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol salt is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid phase (crystals). This typically happens when the level of supersaturation is too high, causing the system to bypass the metastable zone where controlled crystal growth occurs.[4]
Troubleshooting Steps:
Reduce the Cooling Rate: If using cooling crystallization, slow down the rate of temperature decrease. A slower approach allows the system more time to nucleate and grow in a controlled manner.[2]
Decrease Solute Concentration: Start with a more dilute solution. This lowers the initial supersaturation level.
Use a Different Solvent System: The solute-solvent interaction may be too strong. Try a solvent in which the compound is slightly less soluble.
Slow the Anti-Solvent Addition: If using anti-solvent crystallization, add the anti-solvent much more slowly and at the point of maximum agitation to ensure rapid mixing and avoid localized high supersaturation.[13]
Increase Temperature: Sometimes, crystallizing at a higher temperature (with a correspondingly higher starting concentration) can avoid the liquid-liquid phase separation that leads to oiling.
Introduce Seed Crystals: Adding a small number of pre-existing crystals of the desired form can bypass the difficult primary nucleation step and promote growth on the seed surfaces.[4]
Q4: I managed to get crystals, but my yield is very low. How can I improve it?
A4: Low yield indicates that a significant amount of your compound remains in the mother liquor. This is fundamentally a solubility issue.
Strategies to Improve Yield:
Optimize the Anti-Solvent Ratio: In an anti-solvent crystallization, increasing the proportion of the anti-solvent will further decrease the solubility of your compound and drive more of it out of solution.[14][15]
Lower the Final Temperature: For cooling crystallizations, ensure you are cooling to a sufficiently low temperature where the compound's solubility is minimal. Check the solubility curve if possible.
Solvent Evaporation: If your solvent is sufficiently volatile, you can concentrate the solution by slow evaporation to induce crystallization and improve yield.
Change the pH: For a salt of a basic compound, the solubility is highly pH-dependent.[16][17] Adjusting the pH may significantly decrease solubility. For example, if you have a hydrochloride salt in an alcohol/water mixture, ensuring a slight excess of acid might suppress the equilibrium with the more soluble free base.
Q5: The crystals I've formed are very fine needles, making them difficult to filter and dry. How can I get a better crystal shape?
A5: Needle-like crystals are often a result of rapid crystal growth in one dimension, which is common at high supersaturation levels.[2][8] The goal is to slow down the crystallization process to allow for more uniform growth on all crystal faces.
Methods to Improve Crystal Habit:
Reduce Supersaturation: This is the most important factor. Use a slower cooling rate, slower anti-solvent addition, or a lower concentration.[2]
Solvent Choice: The solvent can stabilize certain crystal faces. Experiment with solvents of different polarity and hydrogen-bonding capability. For example, switching from a fast-evaporating solvent like acetone to a slower one like isopropanol might provide better results.[5][7]
Agitation: The stirring rate can influence crystal size and shape. Very high agitation can sometimes lead to smaller crystals due to secondary nucleation from crystal breakage.[18] Experiment with lower stirring speeds once nucleation has occurred.
pH Adjustment: As with yield, pH can influence crystal habit.[19] Exploring a narrow pH range around your target could reveal an optimal point for crystal morphology.
Part 3: Experimental Protocols & Data
A systematic approach is key to successfully developing a crystallization process.
Workflow for Solvent Selection
The following diagram outlines a logical workflow for selecting a suitable solvent system for your 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol salt.
Caption: A workflow for systematic solvent selection.
Table 1: Properties of Common Crystallization Solvents
This table provides a starting point for your solvent screen. Consider screening solvents from different chemical classes.
Weigh approximately 50 mg of your salt into a 4 mL vial.
Add a magnetic stir bar.
Add a candidate solvent (e.g., Ethanol) dropwise while stirring until the solid is completely dissolved. Note the approximate volume used.
If the solid does not dissolve in ~2 mL of solvent at room temperature, gently warm the vial (e.g., to 40-50°C) to aid dissolution. Allow to cool to room temperature.
Anti-Solvent Addition:
While stirring the solution vigorously, add a candidate anti-solvent (e.g., Heptane) dropwise.
Observe the solution carefully. Note the volume of anti-solvent at which the solution first becomes turbid (the onset of nucleation).
Continue adding the anti-solvent slowly until a total of 2-3 volumes (relative to the solvent volume) have been added.
Maturation:
Cap the vial and leave it to stir slowly (or stand undisturbed) at room temperature for several hours (e.g., 4-24 hours) to allow for crystal growth and equilibration.
Isolation & Analysis:
Isolate the crystals by filtration (e.g., using a Hirsch funnel) or by decanting the supernatant.
Wash the crystals with a small amount of the anti-solvent.
Dry the crystals under vacuum.
Analyze the product for yield, appearance (microscopy), and solid form (e.g., XRPD, DSC).[21][22]
Part 4: Characterization and Quality Control
Obtaining a solid is only the first step. You must confirm its identity and quality.
Q6: I have a crystalline powder. How do I know if it's the correct polymorphic form and if it's pure?
A6: A combination of analytical techniques is required to fully characterize your crystalline material.[21][23][24]
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystal form.[22][25] Each polymorph has a unique diffraction pattern, which acts as its fingerprint. An amorphous solid will show a broad halo instead of sharp peaks.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can identify melting points, phase transitions between polymorphs, and desolvation events.[26]
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a sample is heated. It is excellent for determining if you have a solvate or hydrate by quantifying the amount of solvent lost upon heating.
Microscopy: Optical microscopy is a simple but powerful tool to visually inspect crystal shape (habit), size, and check for uniformity.
Spectroscopy (FTIR/Raman): Vibrational spectroscopy can sometimes distinguish between polymorphs, as different crystal packing can lead to subtle shifts in vibrational modes.[22]
Purity (HPLC): High-Performance Liquid Chromatography is used to determine the chemical purity of your sample by separating it from any soluble impurities.
Troubleshooting Decision Tree
This diagram helps guide your decisions when your crystallization experiment does not go as planned.
Caption: A decision tree for troubleshooting crystallization outcomes.
References
Oxford Academic. Analytical techniques for studying and characterizing polymorphs.
Crystal Growth & Design.
Technobis Crystallization Systems.
NSF PAR.
RM@Schools.
Syrris.
PMC. Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors.
Sciencemadness.org. Forming oxalte salts of amines.
Neuland Labs.
CRYSTAL CHARACTERIZ
Benchchem. Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
At Tianming Pharmaceutical.
ResearchGate.
LACCEI.org.
VxP Pharma. Crystallization of Active Pharmaceutical Ingredients.
PMC.
Crystal Growth & Design. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir.
Crystal Pharmatech.
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
ResearchGate. What are the different techniques to characterize chemical crystals?
Google Patents.
Materia Nova.
CCDC.
PharmaFeatures. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
Technobis Crystallization Systems.
Scribd.
BIA.
Indian Journal of Pharmaceutical Sciences.
ResearchGate.
PMC.
RSC Publishing.
How It Comes Together.
ResearchGate. Understanding the Effect of a Solvent on the Crystal Habit.
Journal of Applied Science & Process Engineering. Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.
Crystal Pharmatech.
International Journal of Pharmaceutics. Crystallization processes in pharmaceutical technology and drug delivery design.
Welcome to the technical support hub for the 2-aminobenzylamine scaffold. The core challenge with this molecule is the competing nucleophilicity of its two nitrogen centers:
The Benzylic Amine (
): Aliphatic, hybridized, highly basic (), and sterically accessible.[1]
The Aniline Nitrogen (
): Aromatic, hybridized, less basic (), and conjugated with the ring.
The Rule of Thumb: Under neutral or basic conditions, electrophiles (alkyl halides, aldehydes) will preferentially react with the Benzylic Amine (
) . Reversing this selectivity to target the Aniline (), or stopping at mono-alkylation, requires specific protocols described below.
Module 1: Diagnostic Triaging (Analytical)
User Question: "I have completed the reaction, but my TLC shows multiple spots. How do I definitively identify if I have the
-substituted or -substituted product using 1H NMR?"
Technical Resolution:
You must look for the "Diagnostic Handle": the benzylic methylene (
) protons. Their chemical shift and multiplicity are the most reliable indicators of regioselectivity.
Table 1: 1H NMR Diagnostic Shifts (CDCl3)
Structural Feature
Unsubstituted (Starting Material)
-Alkylated (Benzylic Amine)
-Alkylated (Aniline)
Benzylic
~3.85 ppm (Singlet)
~3.70 - 3.80 ppm (Often shifts upfield slightly; becomes a doublet if secondary amine formed)
~3.85 - 3.90 ppm (Remains a Singlet ; minimal shift)
Aromatic Region
Standard ortho-substitution pattern
Minimal change
Significant shift in protons ortho and para to the aniline nitrogen due to increased electron donation.
Exchangeable NH
Broad singlet (~1.5 - 2.0 ppm)
Benzylic NH signal couples with ()
Aniline NH often appears downfield (>4.0 ppm) or is broad.
Visual Logic Flow:
Caption: Diagnostic logic for distinguishing regioisomers based on 1H NMR splitting patterns and chemical shifts.
Module 2: Synthetic Troubleshooting (The "Root Cause")
Scenario A: "I want to selectively alkylate the Benzylic Amine (
), but I am getting bis-alkylation."
Root Cause: The product (secondary amine) is often more nucleophilic than the starting primary amine, leading to over-alkylation.
Protocol: The "High-Dilution & Stoichiometry" Method
Stoichiometry: Use a slight deficit of the alkylating agent (0.8 - 0.9 equivalents) relative to the diamine.
Addition: Add the electrophile (dissolved in solvent) dropwise over 1–2 hours to a stirred solution of the diamine at 0°C .
Solvent System: Use Ethanol or Methanol. Protic solvents solvate the resulting ammonium ion, reducing its reactivity toward further alkylation compared to aprotic solvents like DMF.[1]
Alternative (Superior Selectivity): Reductive Amination
Instead of using alkyl halides (
), use the corresponding aldehyde ().
Form the imine (Schiff base) at the benzylic position (happens selectively at room temp due to higher nucleophilicity).
Reduce in situ with Sodium Triacetoxyborohydride (STAB) . STAB is mild and will not touch the aniline functionality.
Scenario B: "I want to substitute the Aniline Nitrogen (
), but the Benzylic Amine keeps reacting."
Root Cause: You are fighting thermodynamics. The benzylic amine is
times more basic. You cannot simply "tune" the conditions; you must use protection groups.
Protocol: The "Boc-Switch" Strategy
Protection: React 2-aminobenzylamine with
(1.0 eq) in DCM at 0°C.
Selectivity: The benzylic amine reacts exclusively to form N-Boc-2-aminobenzylamine.
Functionalization: Perform your reductive amination or alkylation on the free aniline nitrogen.
Note: Aniline alkylation often requires forcing conditions (e.g., heating with alkyl bromide +
Deprotection: Remove the Boc group with TFA/DCM or HCl/Dioxane.
Visual Workflow:
Caption: Decision tree for selecting the correct synthetic route based on the target nitrogen atom.
Module 3: Purification & Isolation
User Question: "My crude mixture contains the mono-alkylated product and some bis-alkylated impurity. Flash chromatography is resulting in severe streaking and poor separation."
Technical Resolution:
Amines interact strongly with the acidic silanols on silica gel, causing peak tailing.[1]
Solution 1: The "Amine-Modified" Silica
Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.
Eluent: Use DCM:MeOH:NH4OH (e.g., 90:9:1).[1] The ammonium hydroxide competes for the silanol sites, sharpening the peaks.
Solution 2: Chemical Resolution (Salt Formation)
If chromatography fails, exploit the basicity difference between mono- and bis-alkylated products.
Oxalate Method: Dissolve the mixture in Ethanol and add 1 eq of Oxalic acid. Mono-alkylated diamines often crystallize out as stable oxalate salts, while impurities remain in the mother liquor.[1]
Recrystallization: Filter the solid and wash with cold ethanol. Regenerate the free base by partitioning between 1M NaOH and DCM.
References
Selectivity of Diamines: Smith, M. B.[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley, 2013.[1] (General principles of amine nucleophilicity).
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link
Selective Protection Strategies: Krapcho, A. P., & Kuell, C. S.[1] "Mono-protected Diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-Alkanediamines."[1] Synthetic Communications, 1990, 20(16), 2559–2564.[1] Link
NMR differentiation of Regioisomers: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Note, 2024.[1] Link
Gold-Catalyzed Selective N-Alkylation: He, L., et al. "Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols." Chemistry - A European Journal, 2010.[1][2] Link
Navigating the Spectrum: A Comparative Analysis of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol Characterization
A Senior Application Scientist's Guide to Structural Elucidation In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of pr...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Structural Elucidation
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol, a molecule of interest for its potential applications. We will dissect the predicted proton NMR data, providing a rationale for the expected chemical shifts and coupling patterns. Furthermore, we will objectively compare this powerful technique with alternative analytical methods such as ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, furnishing you with a comprehensive toolkit for robust molecular characterization.
The Power of Proton NMR: A Window into Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily protons (¹H), we can map the connectivity and chemical environment of individual atoms within a molecule. The resulting spectrum, a series of peaks, provides a wealth of information based on three key parameters: chemical shift (δ), integration, and spin-spin coupling (J).
Predicted ¹H NMR Spectrum of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol
While an experimental spectrum for this specific molecule is not publicly available, we can predict its ¹H NMR spectrum with a high degree of confidence based on established principles and data from analogous structures.
Structure and Proton Environments:
Figure 1. Structure of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol with labeled protons.
Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale
Ha
~ 7.2 - 7.0
Multiplet
Protons on the aromatic ring will appear in the characteristic aromatic region. The exact shifts and multiplicities will depend on the electronic effects of the two substituents.
Hb
~ 7.2 - 7.0
Multiplet
Aromatic proton.
Hc
~ 6.8 - 6.6
Multiplet
Aromatic proton, likely shifted slightly upfield due to the ortho-amino group.
Hd
~ 6.8 - 6.6
Multiplet
Aromatic proton, likely shifted slightly upfield due to the ortho-amino group.
-CH2- (e)
~ 3.8
Singlet
Methylene protons adjacent to the primary amine. The signal is expected to be a singlet as there are no adjacent protons to couple with.
-NH- (f)
~ 4.5 - 5.5
Broad Singlet
The chemical shift of the secondary amine proton is highly variable and depends on solvent, concentration, and temperature.[2] It often appears as a broad singlet due to quadrupole broadening and exchange.
-CH2- (g)
~ 3.3
Triplet
~ 5-7
Methylene protons adjacent to the secondary amine and the other methylene group. Expected to be a triplet due to coupling with the adjacent -CH₂- group (h).
-CH2- (h)
~ 3.7
Triplet
~ 5-7
Methylene protons adjacent to the hydroxyl group and the other methylene group. Expected to be a triplet due to coupling with the adjacent -CH₂- group (g). The electronegative oxygen atom causes a downfield shift compared to proton 'g'.
-OH (i)
~ 2.0 - 4.0
Broad Singlet
The chemical shift of the hydroxyl proton is variable and concentration/solvent dependent.[2] It is often a broad singlet and may exchange with D₂O.
-NH2 (j)
~ 1.5 - 3.0
Broad Singlet
The chemical shift of primary amine protons is also variable and they often appear as a broad singlet.[2]
Causality Behind Experimental Choices:
The choice of a deuterated solvent is critical for ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for compounds with exchangeable protons like amines and alcohols, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often allows for the observation of N-H and O-H protons and their couplings. Adding a drop of D₂O to the NMR tube will cause the -NH-, -OH, and -NH₂ proton signals to disappear, confirming their identity.[2]
A Comparative Look: Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a multi-technique approach provides the most robust characterization.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is an excellent complementary technique.
Technique
Strengths
Limitations
Application to 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol
¹³C NMR
- Provides a count of unique carbon atoms.- Chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.).[3]
- Lower natural abundance and sensitivity compared to ¹H.- Longer acquisition times.
- Would confirm the presence of the expected number of aromatic and aliphatic carbons.- The chemical shifts would be indicative of carbons attached to nitrogen and oxygen.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.[4]
Technique
Strengths
Limitations
Application to 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol
Mass Spectrometry (EI/ESI)
- Determines the molecular weight with high accuracy (High-Resolution MS).- Fragmentation patterns provide structural information.[5]
- Isomers can sometimes be difficult to distinguish.- Fragmentation can be complex to interpret.[6]
- Would confirm the molecular weight of 166.22 g/mol .- Expected fragmentation would involve cleavage of the C-C bond in the ethanolamine side chain and loss of the aminomethyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
Technique
Strengths
Limitations
Application to 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol
FTIR
- Rapid and non-destructive.- Excellent for identifying functional groups (e.g., O-H, N-H, C=C).[8][9]
- Provides limited information about the overall molecular structure.- Complex spectra can be difficult to interpret fully.
- Would show characteristic stretches for the O-H (broad), N-H (primary and secondary amines), aromatic C-H, and C-N bonds.
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Data Acquisition
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol.
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
Homogenization: Gently vortex the tube to ensure the sample is fully dissolved.
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.[10] A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Analysis: Calibrate the spectrum using the residual solvent peak as an internal reference. Integrate the peaks and determine the chemical shifts and coupling constants.
Figure 2. Workflow for ¹H NMR analysis.
Protocol 2: Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
Mass Analysis: Analyze the ions in the mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratios.
Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern if MS/MS is performed.
Figure 3. Workflow for ESI-Mass Spectrometry analysis.
Conclusion
The structural elucidation of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol is best achieved through a synergistic application of analytical techniques. While ¹H NMR spectroscopy provides the most detailed map of the proton framework, ¹³C NMR, mass spectrometry, and FTIR spectroscopy offer crucial complementary data that, when combined, lead to an unequivocal structural assignment. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and other novel chemical entities, ensuring the integrity and reliability of their scientific endeavors.
References
The Royal Society of Chemistry. (n.d.). Supporting Information.
National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylethan-1-ol. PubChem.
National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-(phenylamino)ethan-1-ol. PubChem.
BenchChem. (n.d.). Synthesis and characterization of 2-[(Quinolin-2-yl)amino]ethan-1-ol.
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
Thaker, T., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3).
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(3), 1839.
ChemicalBook. (n.d.). 2-AMINO-1-PHENYLETHANOL.
Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
National Center for Biotechnology Information. (n.d.). 2-((2-Aminophenyl)amino)ethan-1-ol. PubChem.
BenchChem. (n.d.). Comparative Analysis of Analytical Methods for 1-(2-Amino-5-methylphenyl)ethanone.
BenchChem. (n.d.). FTIR and Mass Spectrometry analysis of "2-Amino-1-(4-hydroxyphenyl)ethanone".
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
SSRN. (2021). Best practices for the measurement of 2-amino-2-methyl-1-propanol, piperazine and their degradation products in amine plant emissions.
Walsh Medical Media. (2024). Emerging Analytical Methods for Quantitative Determination of Biofuel-Petroleum Fuel Blends Composition.
BenchChem. (n.d.). Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2'-Aminoacetophenone Oxime Derivatives.
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563.
mass spectrometry fragmentation pattern of C9H14N2O derivatives
Comparative Guide: Mass Spectrometry Strategies for C9H14N2O Methoxypyrazine Isomers Executive Summary This guide evaluates the mass spectrometry (MS) performance of Electron Ionization (EI) protocols for the structural...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Mass Spectrometry Strategies for C9H14N2O Methoxypyrazine Isomers
Executive Summary
This guide evaluates the mass spectrometry (MS) performance of Electron Ionization (EI) protocols for the structural elucidation of C9H14N2O derivatives, specifically the potent odorant isomers 2-isobutyl-3-methoxypyrazine (IbMP) and 2-sec-butyl-3-methoxypyrazine (sBMP) .
While soft ionization techniques (ESI/CI) offer superior sensitivity for molecular weight confirmation, EI-GC-MS remains the gold standard for isomer differentiation due to the distinct McLafferty rearrangement observed in IbMP. This guide compares these methodologies, providing experimental data, fragmentation mechanisms, and validated protocols for researchers in flavor chemistry, enology, and drug development.
The Challenge: C9H14N2O Isomer Differentiation
The molecular formula C9H14N2O (MW 166.22 Da) corresponds to a class of alkyl-methoxypyrazines (MPs) responsible for "green" or "vegetal" aromas in wines (Sauvignon Blanc) and produce (bell peppers).
The Problem: IbMP and sBMP are structural isomers with identical molecular weights and similar retention times.
The Solution: Exploiting specific fragmentation pathways—specifically the McLafferty Rearrangement —to distinguish the isobutyl side chain from the sec-butyl side chain.
Compound
Structure
Side Chain
Key Challenge
IbMP
2-isobutyl-3-methoxypyrazine
Requires detection at ng/L (ppt) levels.
sBMP
2-sec-butyl-3-methoxypyrazine
Co-elutes with IbMP on many non-polar columns.
Comparative Analysis: EI vs. CI/ESI
A. Electron Ionization (EI) – The Structural Fingerprint
Mechanism: High-energy (70 eV) electron bombardment induces extensive fragmentation.
Performance:
IbMP: Undergoes a facile McLafferty Rearrangement involving the
-hydrogen of the isobutyl group. This leads to the loss of a neutral propene molecule (, 42 Da), generating a dominant base peak at m/z 124 .
sBMP: The sec-butyl group hinders the standard McLafferty mechanism due to steric branching at the
-carbon. Instead, -cleavage dominates, leading to the loss of an ethyl radical (29 Da) to form m/z 137 , or loss of a methyl radical to form m/z 151 .
B. Chemical Ionization (CI) / Electrospray (ESI) – The Sensitivity Alternative
Limitation: Lacks the fragmentation depth to distinguish isomers without secondary MS/MS experiments (CID), which often yield identical product ions (e.g., loss of water or methanol).
C. Data Comparison Table
Feature
EI-GC-MS (Recommended)
CI-GC-MS / ESI-LC-MS
Primary Ion (IbMP)
m/z 124 (Base Peak)
m/z 167
Primary Ion (sBMP)
m/z 137 / 151
m/z 167
Isomer Specificity
High (Distinct patterns)
Low (Requires MS/MS)
Sensitivity
Good (pg range in SIM mode)
Excellent (fg range)
Mechanism
McLafferty Rearrangement
Protonation
Mechanistic Insight: The McLafferty Pathway
The diagnostic power of EI-MS lies in the specific rearrangement of IbMP. The following diagram illustrates why IbMP yields the characteristic m/z 124 fragment while sBMP does not.
Figure 1: The McLafferty Rearrangement mechanism specific to IbMP. The transfer of a
-hydrogen allows for the elimination of propene, creating the diagnostic m/z 124 peak.
Validated Experimental Protocol
Objective: Quantify and distinguish IbMP and sBMP in a complex matrix (e.g., wine or biological fluid).
Step 1: Sample Preparation (HS-SPME)
Why: Methoxypyrazines have low odor thresholds (ng/L) and require pre-concentration.
Reagents: NaCl (30% w/v), Internal Standard (
-IbMP).
Workflow:
Aliquot 10 mL sample into a 20 mL headspace vial.
Add 3g NaCl to induce "salting out" (increases volatility).
Spike with 10 µL of
-IbMP (100 µg/L).
Incubate at 60°C for 10 min.
Expose DVB/CAR/PDMS SPME fiber for 30 min at 60°C with agitation (500 rpm).
Step 2: GC-MS Configuration
Instrument: Agilent 7890/5977 (or equivalent single quadrupole).
Column: DB-WAX or ZB-Wax (Polar), 30m x 0.25mm x 0.25µm. Note: Polar columns separate pyrazines from non-polar matrix interferences.
Inlet: Splitless mode, 250°C. Desorption time: 3 min.
Step 3: MS Acquisition (SIM Mode)
To achieve maximum sensitivity and selectivity, use Selected Ion Monitoring (SIM) rather than Full Scan.
Analyte
Quantifier Ion (m/z)
Qualifier Ions (m/z)
Dwell Time (ms)
IbMP
124
151, 166
50
sBMP
138
137, 151
50
-IbMP (IS)
127
154
50
Data Interpretation:
A peak at retention time
showing a 124/151 ratio > 5:1 confirms IbMP .
A peak showing dominant 138 or 137 abundance confirms sBMP .
References
NIST Mass Spectrometry Data Center. (2025). Pyrazine, 2-methoxy-3-(2-methylpropyl)- Mass Spectrum. National Institute of Standards and Technology. [Link]
Harris, R. L. N., Lacey, M. J., Brown, W. V., & Allen, M. S. (1987). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Vitis. [Link]
Chemistry Steps. (2025). McLafferty Rearrangement: Mechanism and Examples. [Link]
PubChem. (2025).[1][2][3] 2-Isobutyl-3-methoxypyrazine Compound Summary. National Library of Medicine. [Link]
Mozuraitis, R., et al. (2023). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica. MDPI Insects. [Link]
Overcoming Chromatographic Challenges: HPLC Method Development for 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol Purity
Introduction Developing a robust purity method for 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol requires navigating a complex web of physicochemical properties. This molecule is highly polar and features a trifecta of reac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Developing a robust purity method for 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol requires navigating a complex web of physicochemical properties. This molecule is highly polar and features a trifecta of reactive functional groups: a primary aliphatic amine (aminomethyl group), a secondary aromatic amine, and a primary alcohol. For researchers and drug development professionals, these structural characteristics present significant analytical hurdles, primarily poor retention on traditional reversed-phase (RP) columns and severe peak tailing due to secondary interactions with the stationary phase.
This guide objectively compares three distinct chromatographic methodologies, providing the mechanistic causality and experimental data needed to establish a self-validating, phase-appropriate analytical method.
Expertise & Experience: The Causality of the Chromatographic Challenge
As a Senior Application Scientist, I frequently observe method development failures that stem from ignoring the fundamental acid-base chemistry of the analyte. Let’s deconstruct the causality behind the behavior of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol.
The primary aliphatic amine has a pKa of approximately 9.5, while the secondary aromatic amine has a pKa near 4.5. At a standard acidic mobile phase pH (e.g., pH 2.5), both amine groups are fully protonated.
Retention Loss: This dicationic state drastically increases the molecule's polarity, causing it to elute near the void volume on standard C18 columns.
Peak Tailing: Protonated amines act as strong hydrogen bond donors and cations. They engage in ion-exchange interactions with any deprotonated, acidic residual silanols (Si-O⁻) on the silica surface[1][2]. This secondary retention mechanism is non-linear and kinetically slow, manifesting as severe peak asymmetry (tailing)[3][4].
To achieve a symmetrical, well-retained peak, we must manipulate either the stationary phase chemistry or the mobile phase pH to neutralize these interactions.
Logical mapping of analyte properties to chromatographic challenges.
Comparative Methodologies
To establish a self-validating system, we must screen orthogonal retention mechanisms. Relying on a single method risks masking co-eluting impurities. We compare three distinct approaches:
Method A: Traditional Low-pH Reversed-Phase (The Baseline)
At pH 2.5 (e.g., using 0.1% Formic Acid), residual silanols on the silica surface are predominantly protonated and neutralized, which suppresses ion-exchange interactions and reduces tailing[5]. However, the analyte remains fully protonated. While peak shape improves compared to neutral pH, retention is unacceptably low, risking co-elution with polar degradation products.
Method B: High-pH Reversed-Phase (The Hydrophobic Shift)
By raising the mobile phase pH to 10.0 (e.g., using 10 mM Ammonium Bicarbonate), the primary amine is deprotonated, converting the molecule into its neutral, more hydrophobic free-base form[6][7]. This dramatically increases retention on a C18 column. Furthermore, because the analyte is neutral, ion-exchange interactions with ionized silanols are eliminated, yielding excellent peak symmetry. Standard silica dissolves at pH > 8, making a high-pH stable column utilizing Ethylene Bridged Hybrid (BEH) technology mandatory[8].
HILIC is ideal for polar, basic compounds[9]. Using a zwitterionic (ZIC) stationary phase with a highly organic mobile phase (e.g., 90% Acetonitrile), the protonated analyte partitions into a water-enriched layer on the stationary phase surface. This provides strong retention and orthogonal selectivity compared to RP-HPLC, making it excellent for separating the API from its synthetic precursors.
Self-Validating Experimental Protocols
The following step-by-step methodology outlines the screening process used to objectively evaluate the three chromatographic approaches.
Step-by-step experimental workflow for column and mobile phase screening.
Step-by-Step Execution
Sample Preparation: Dissolve 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol standard and spiked impurities in a diluent matching the initial mobile phase conditions to prevent injection solvent peak distortion.
Method A (Low-pH RP):
Column: Standard Type-B C18 (50 x 2.1 mm, 1.8 µm).
Mobile Phase: A = 0.1% Formic Acid in Water; B = Acetonitrile.
Gradient: 2% to 40% B over 5 mins.
Method B (High-pH RP):
Column: Waters XBridge BEH C18 (50 x 2.1 mm, 2.5 µm)[8].
Mobile Phase: A = 10 mM Ammonium Bicarbonate in Water (pH 10.0); B = Acetonitrile.
Gradient: 5% to 60% B over 5 mins.
Method C (HILIC):
Column: SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm)[9].
Mobile Phase: A = 10 mM Ammonium Acetate in Water (pH 4.5); B = Acetonitrile.
Gradient: 95% to 50% B over 10 mins.
Detection: UV at 254 nm (targeting the aniline chromophore) and ESI-MS (Positive mode).
Quantitative Data Comparison
The table below summarizes the comparative performance metrics of the API peak under the three tested methodologies.
Parameter
Method A (Standard C18, pH 2.5)
Method B (Hybrid C18, pH 10.0)
Method C (ZIC-HILIC, pH 4.5)
Retention Factor (k')
0.4 (Poor)
4.2 (Excellent)
5.8 (Excellent)
USP Tailing Factor (T)
1.85 (Tailing)
1.05 (Symmetrical)
1.12 (Symmetrical)
Theoretical Plates (N)
2,100
11,500
9,800
Resolution (Rs) from nearest impurity
0.8 (Co-elution)
3.5 (Baseline)
4.1 (Baseline)
MS Sensitivity (ESI+)
High (Protonated)
Moderate (Neutral in solution)
Very High (High organic)
Conclusion & Recommendations
For the purity analysis of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol, standard low-pH reversed-phase methods (Method A) are analytically inadequate due to poor retention (k' < 1) and residual silanol-induced peak tailing.
Primary Recommendation (QC & Routine Purity): If the laboratory standardizes on Reversed-Phase chromatography, Method B is the optimal choice. Utilizing a high-pH stable column (e.g., Waters XBridge BEH C18) with a pH 10.0 buffer converts the analyte to its free base, ensuring robust hydrophobic retention, baseline resolution, and perfectly symmetrical peaks[6][7].
Secondary Recommendation (LC-MS & Precursor Tracking): If LC-MS sensitivity or the separation of highly polar synthetic precursors is the primary goal, Method C (HILIC) offers superior performance. The highly organic mobile phase drastically enhances ESI desolvation efficiency while providing an orthogonal retention mechanism to validate peak purity[9].
References
1.[1] Title : What Causes Peak Tailing in HPLC? | Source : chromtech.com | URL : 1
2.[5] Title : HPLC Tech Tip: Peak Tailing of Basic Analytes | Source : phenomenex.com | URL : 5
3.[2] Title : How to Reduce Peak Tailing in HPLC? | Source : phenomenex.com | URL : 2
4.[3] Title : ACE News - HPLC: Peak Tailing Interaction | Source : hplc.eu | URL : 3
5.[4] Title : Peak Tailing in HPLC | Source : elementlabsolutions.com | URL : 4
6.[8] Title : XBridge Columns | UHPLC & HPLC Columns with BEH Technology | Source : waters.com | URL : 8
7.[6] Title : Selectivity and Sensitivity Improvements for Ionizable Analytes Using High-pH-Stable Superficially Porous Particles | Source : chromatographyonline.com | URL : 6
8.[9] Title : Application of HILIC Stationary Phase To Determination of Dimethindene Maleate | Source : scribd.com | URL : 9
9.[7] Title : Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development | Source : agilent.com | URL : 7
X-ray Crystal Structure of 2-{[2-(Aminomethyl)phenyl]amino}ethan-1-ol Complexes: A Comparative Guide
Executive Summary In the field of coordination chemistry and structural biology, the precise geometric arrangement of ligands around a transition metal center dictates the complex's catalytic efficiency, magnetic propert...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the field of coordination chemistry and structural biology, the precise geometric arrangement of ligands around a transition metal center dictates the complex's catalytic efficiency, magnetic properties, and biological activity. 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol (AMPAE) is a highly versatile, asymmetric tridentate ligand featuring an N,N,O-donor set (a primary amine, a secondary aniline nitrogen, and a primary hydroxyl group).
Unlike rigid, symmetric industry standards such as Salen or highly encapsulating ligands like EDTA, AMPAE strikes a unique balance. Its rigid phenyl backbone provides structural stability, while its flexible aminomethyl and aminoethanol arms allow it to adapt to various coordination geometries (e.g., facial or meridional). This guide objectively compares the crystallographic and performance metrics of AMPAE metal complexes against traditional alternatives, providing actionable, self-validating protocols for researchers synthesizing and characterizing these structures.
Structural Comparison: AMPAE vs. Traditional Ligands
To understand the utility of AMPAE, we must compare its crystallographic behavior with established ligands. The asymmetric nature of AMPAE often leads to complex hydrogen-bonding networks in the solid state, which are critical for stabilizing supramolecular architectures.
Table 1: Crystallographic and Coordination Metrics (Cu²⁺ Complexes)
Metric
AMPAE-Cu(II) Complex
Salen-Cu(II) Complex
EDTA-Cu(II) Complex
Donor Set
N, N, O (Tridentate)
N₂, O₂ (Tetradentate)
N₂, O₄ (Hexadentate)
Typical Geometry
Distorted Square Pyramidal
Square Planar
Distorted Octahedral
Ligand Flexibility
High (Conformational adaptability)
Low (Rigid planar backbone)
Moderate (Encapsulating)
Intermolecular H-Bonding
Extensive (via -OH and -NH₂)
Minimal
Moderate (via carboxylates)
Typical X-ray R₁ Value
0.035 – 0.045
0.025 – 0.040
0.030 – 0.050
Primary Application
Asymmetric Catalysis, Metallodrugs
Epoxidation Catalysis
Metal Sequestration
Expert Insight (Causality): The extensive intermolecular hydrogen bonding observed in AMPAE complexes often results in slightly higher R₁ values during X-ray refinement compared to rigid Salen complexes. However, this same flexibility is what allows AMPAE complexes to undergo the dynamic structural rearrangements required during catalytic turnover, making them superior for certain asymmetric transformations.
To ensure scientific integrity, the following methodology for generating X-ray quality crystals of AMPAE complexes is designed as a self-validating system . Each step includes a verification checkpoint before proceeding.
Protocol 1: Synthesis of the AMPAE-Cu(II) Complex
The goal is to coordinate the metal without precipitating amorphous polymeric species.
Ligand Preparation: Dissolve 1.0 mmol of AMPAE in 10 mL of anhydrous methanol.
Metal Addition: Slowly add a solution of 1.0 mmol of Cu(NO₃)₂·3H₂O dissolved in 5 mL of methanol dropwise under continuous stirring.
Causality: Dropwise addition prevents localized high concentrations of the metal, which can lead to the formation of insoluble bis-ligand[Cu(AMPAE)₂]²⁺ species.
Deprotonation: Add 1.0 mmol of triethylamine (Et₃N) to facilitate the deprotonation of the hydroxyl group, driving the coordination of the oxygen donor.
Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy. The successful formation of the complex is validated by a distinct d-d transition shift (typically from ~800 nm for aqueous Cu²⁺ to ~650 nm for the N,N,O-coordinated species). Do not proceed to crystallization until this shift is confirmed.
Protocol 2: Crystal Growth & X-ray Diffraction
The goal is to grow single crystals suitable for high-resolution X-ray diffraction.
Vapor Diffusion Setup: Filter the complex solution through a 0.22 µm PTFE syringe filter into a small inner vial. Place this vial inside a larger outer vial containing 10 mL of diethyl ether (antisolvent). Seal the outer vial tightly.
Causality: Diethyl ether slowly diffuses into the methanol solution, gradually lowering the solubility of the complex. This slow kinetic process favors the nucleation of single crystals over amorphous powders.
Validation Checkpoint: After 3–5 days, inspect the vial under a polarized light microscope. Valid crystals will exhibit birefringence (extinction of light when rotated), confirming a highly ordered crystalline lattice rather than amorphous glass.
Data Collection & Refinement: Mount a suitable crystal on a diffractometer. Solve the phase problem and refine the structure using standard crystallographic software.
Figure 1: Self-validating experimental workflow for the crystallographic resolution of AMPAE complexes.
Mechanism & Coordination Logic
The structural resolution of AMPAE complexes typically reveals a highly specific coordination logic. The metal center utilizes the primary amine, secondary amine, and deprotonated alkoxide to form two fused chelate rings (a five-membered and a six-membered ring). This fused system relieves ring strain while leaving open coordination sites (axial or equatorial) for exogenous substrates—a critical feature for catalytic applications.
The refinement of these structures is universally handled by software like SHELXL [1], often interfaced through OLEX2 [2], which allows for the accurate modeling of the heavy metal center and the anisotropic displacement parameters of the flexible ligand arms.
Figure 2: Coordination logic of the AMPAE ligand binding to a transition metal center.
Performance Data: Catalytic Application
To objectively evaluate the performance of the AMPAE-Cu(II) complex, we compare its catalytic efficiency in a standard biomimetic assay: the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to its corresponding o-quinone (catecholase activity).
Open coordination sites and flexible arms allow rapid substrate binding and product release.
Salen-Cu(II)
820
205
Rigid planar structure hinders the geometric transition state required for efficient oxidation.
EDTA-Cu(II)
< 50
< 12
Hexadentate encapsulation blocks substrate access to the metal center entirely.
References
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
Bebout, D. C., et al. (1998). Preparation of Mercury(II) Complexes of Tris[(2-pyridyl)methyl]amine and Characterization by X-ray Crystallography and NMR Spectroscopy. Inorganic Chemistry, 37(12), 2952-2959. URL:[Link]
Validation
Advanced TLC/HPTLC Strategies for Aminoalcohol Derivatives: A Comparative Retention Guide
Aminoalcohols—such as -blockers (e.g., propranolol, atenolol), sphingosines, and ephedrine derivatives—present unique challenges in Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)....
Author: BenchChem Technical Support Team. Date: March 2026
Aminoalcohols—such as
-blockers (e.g., propranolol, atenolol), sphingosines, and ephedrine derivatives—present unique challenges in Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC). The simultaneous presence of a polar, hydrogen-bond-donating hydroxyl group (-OH) and a basic amino group (-NH, -NHR) often leads to unpredictable retention factors (), severe band broadening (tailing), and irreversible adsorption on standard stationary phases[1].
This guide objectively compares the performance of traditional and surface-modified stationary phases, evaluates mobile phase optimization strategies, and provides validated derivatization protocols to help researchers achieve reproducible, high-resolution separations.
Mechanistic Grounding: The Silanophilic Challenge
To understand the chromatographic behavior of aminoalcohols, one must examine the surface chemistry of the stationary phase. Standard Silica Gel 60 features a high density of surface silanol groups (Si-OH). Because these silanols are weakly acidic (pKa
4.5–5.0), they act as potent cation exchangers when exposed to basic aminoalcohols[2].
When an aminoalcohol migrates through unmodified silica, two competing retention mechanisms occur:
Normal-Phase Partitioning: Hydrogen bonding between the analyte's -OH/-NH groups and the silica surface.
Ion-Exchange Interaction: Electrostatic attraction between the protonated amine (-NH
) and ionized silanols (-SiO).
This dual-mechanism is the primary cause of "streaking" or "tailing." The strong ion-exchange interaction effectively anchors the basic moiety, retarding the analyte's migration and artificially depressing the
Fig 1: Mechanistic interaction pathways of aminoalcohols on different TLC stationary phases.
Stationary Phase Comparison: Silica Gel 60 vs. Modified Silica
To circumvent silanophilic interactions, chromatographers must either modify the mobile phase or utilize chemically bonded stationary phases[4]. Below is an objective comparison of the three primary TLC/HPTLC plate types used for aminoalcohol analysis.
Standard Silica Gel 60 (Unmodified)
Mechanism: Adsorption and ion-exchange.
Performance: Poor with neutral organic solvents. Requires the addition of basic modifiers (e.g., 0.1–1.0% aqueous ammonia or triethylamine) to the mobile phase. These volatile bases competitively bind to the acidic silanols, suppressing the ionization of the silica and allowing the aminoalcohol to elute as a compact band[5][6].
Best For: Routine, cost-effective screening where mobile phase toxicity/odor is not a limiting factor.
Aminopropyl-Modified Silica (NH
-HPTLC)
Mechanism: Weak anion exchange and normal-phase partitioning[7].
Performance: The covalent attachment of aminopropyl groups neutralizes the surface acidity. Aminoalcohols elute with sharp, symmetrical peaks even in neutral mobile phases (e.g., Chloroform/Methanol). The
values are highly reproducible.
Best For: High-resolution densitometric quantification and LC-MS pilot studies.
Diol-Modified Silica
Mechanism: Pure hydrogen bonding (normal phase) or reversed-phase (depending on solvent).
Performance: Offers a neutral, highly polar surface without the ion-exchange properties of standard silica. Reduces tailing for moderately basic aminoalcohols but may still require slight mobile phase optimization for strongly basic compounds[8].
Comparative Retention Data (
)
The following table summarizes typical retention factors and spot morphologies for representative
-blocker aminoalcohols across different chromatographic systems[5][9][10].
Analyte (Aminoalcohol)
Silica Gel 60 (Neutral Mobile Phase)
Silica Gel 60 (Basic Mobile Phase)**
NH-Modified HPTLC (Neutral Mobile Phase)
Spot Quality (NH vs Silica)
Propranolol
0.12 (Severe Tailing)
0.58 (Compact)
0.65 (Compact)
Superior on NH
Atenolol
0.08 (Severe Tailing)
0.42 (Compact)
0.50 (Compact)
Superior on NH
Bisoprolol
0.15 (Tailing)
0.63 (Compact)
0.72 (Compact)
Equivalent (if base added to Silica)
Ephedrine
0.05 (Irreversible adsorption)
0.35 (Slight tailing)
0.45 (Compact)
Superior on NH
*Neutral Mobile Phase: Chloroform/Methanol (80:20, v/v)
**Basic Mobile Phase: Chloroform/Methanol/Ammonia (80:19:1, v/v/v)
When trace-level quantification (e.g., limit of detection < 10 ng/band) is required, direct UV densitometry may lack sufficient sensitivity[11]. Pre-chromatographic derivatization of the amino group not only dramatically enhances detectability (via fluorescence) but also eliminates the basicity of the amine, converting the analyte into a neutral amide or sulfonamide[12]. This completely resolves the silanol-tailing issue on standard silica plates.
Protocol: Dansylation of Aminoalcohols
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts selectively with primary and secondary amines to form highly fluorescent sulfonamide derivatives. This protocol is designed as a self-validating system: the inclusion of a reagent blank ensures that unreacted Dansyl-OH (a hydrolysis byproduct) does not interfere with the analyte's
.
Materials Required:
Analyte solution (1 mg/mL in Acetone)
Dansyl chloride reagent (2 mg/mL in Acetone, prepared fresh)
0.1 M Sodium Bicarbonate buffer (pH 9.0)
Ethyl acetate (Extraction solvent)
Standard Silica Gel 60 F
plates
Step-by-Step Methodology:
Reaction Setup: In a 2 mL amber microcentrifuge tube, combine 100
L of the aminoalcohol sample with 100 L of the 0.1 M Sodium Bicarbonate buffer. Vortex briefly.
Derivatization: Add 200
L of the Dansyl chloride reagent. Seal the tube and incubate in the dark at 40°C for 30 minutes. Causality: The alkaline buffer ensures the amine is deprotonated (nucleophilic), while the dark environment prevents photo-degradation of the fluorophore.
Quenching & Extraction: Add 10
L of methylamine to quench unreacted Dansyl chloride. Add 500 L of Ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 10,000 rpm for 2 minutes to induce phase separation.
TLC Spotting: Extract the upper organic layer. Spot 5
L of the derivatized sample alongside a derivatized blank (buffer + Dansyl chloride only) onto the Silica Gel 60 plate.
Development: Develop the plate in Toluene/Ethyl Acetate (70:30, v/v). Causality: Because the basic amine is now a neutral sulfonamide, basic modifiers (like ammonia) are no longer required; the compound will elute strictly based on its polarity.
Validation Check: Visualize under UV light (366 nm). The derivatized aminoalcohol will appear as a bright yellow-green fluorescent band. Ensure its
is distinct from the blue fluorescent band of Dansyl-OH (hydrolysis byproduct) found in the blank.
Method Selection Decision Matrix
Selecting the optimal TLC/HPTLC strategy depends entirely on the analytical goals (quantification vs. screening) and the matrix complexity.
Fig 2: Decision matrix for optimizing aminoalcohol TLC/HPTLC workflows.
Conclusion
For the planar chromatographic analysis of aminoalcohols, unmodified Silica Gel 60 remains a viable, cost-effective option only if the mobile phase is aggressively modified with volatile bases to suppress silanophilic ion-exchange[5]. However, for modern drug development, pharmacokinetic screening, and quantitative densitometry, utilizing NH
-modified HPTLC plates provides vastly superior peak symmetry, predictable values, and eliminates the need for harsh mobile phase additives[4][7]. When ultra-high sensitivity is paramount, integrating a pre-chromatographic derivatization step (such as dansylation) transforms challenging basic analytes into highly tractable, fluorescent neutral species[12].
References
Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands
Source: IDEALS - Illinois
URL:[Link]
Separ
-amino alcohols as their dansyl derivatives by thin-layer chromatography on a polyamide layer sheet
Source: R Discovery / Journal of Chromatography A
URL:[Link]
Analytical parameters using HPTLC method (Dapagliflozin and Bisoprolol Fumarate)
Source: ResearchGate
URL:[Link]
Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis
Source: PMC / MDPI
URL:[Link]
Thin Layer Chrom
-adrenolytics and a -Agonist Using Bovine Serum Albumin as Chiral Additive
Source: SciSpace
URL:[Link]
LIPOPHILICITY – METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY
Source: SciSpace
URL:[Link]
Analysis of Bisoprolol Fumarate and Amlodipine Besylate in Tablet Dosage Form by Using HPTLC
Source: International Journal of Pharmaceutical Sciences Review and Research
URL:[Link]
Comparative HPTLC study for simultaneous determination of ivabradine and metoprolol using UV and fluorescence detectors
Source: PMC
URL:[Link]
An Overview on High-Performance Thin-Layer Chromatography (HPTLC)
Source: Asian Journal of Pharmaceutics
URL:[Link]
Comprehensive Analytical Comparison Guide: Elemental Analysis and Structural Validation of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol
Executive Summary & Chemical Context In pharmaceutical development, confirming the absolute elemental composition of an active pharmaceutical ingredient (API) intermediate is non-negotiable. 2-{[2-(aminomethyl)phenyl]ami...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
In pharmaceutical development, confirming the absolute elemental composition of an active pharmaceutical ingredient (API) intermediate is non-negotiable. 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol (Molecular Formula: C9H14N2O, MW: 166.22 g/mol ) is a complex bifunctional molecule featuring a primary amine, a secondary aniline derivative, and a primary alcohol.
Because of its multiple reactive sites, this intermediate is highly susceptible to side reactions, such as N-oxide formation, incomplete deprotection, or the retention of halogenated precursors. Macroscopic impurities or residual solvents can subtly alter the bulk composition without drastically shifting early-stage chromatographic retention times. Therefore, selecting the correct analytical modality to validate its elemental makeup is critical for downstream synthesis success.
This guide objectively compares the three leading analytical modalities used to validate the elemental and structural integrity of this molecule, providing self-validating experimental protocols and quantitative benchmarks.
Comparative Analysis of Elemental Validation Modalities
To establish a highly trustworthy QA/QC pipeline, researchers must understand the distinct mechanistic advantages of different analytical techniques.
Combustion Elemental Analysis (CHNS/O): Operating under the modified Dumas method, this is the gold standard for bulk organic material characterization. It physically destroys the sample to provide an absolute weight percentage of C, H, N, and O, making it highly sensitive to macroscopic impurities like retained water or inorganic salts [1].
High-Resolution Mass Spectrometry (HRMS): HRMS achieves sub-ppm mass accuracy. While it does not provide bulk purity, it mathematically confirms the exact elemental composition of the target molecule by measuring the exact mass and isotopic distribution of the[M+H]+ ion, effectively ruling out isobaric interferences [2].
X-ray Photoelectron Spectroscopy (XPS): A specialized surface technique used primarily if the intermediate was synthesized over a transition metal catalyst (e.g., Pd/C). It detects trace metal poisoning and surface oxidation states that bulk CHN analysis might miss.
Table 1: Modality Performance Comparison for C9H14N2O
Analytical Modality
Primary Output
Resolution / Accuracy
Destructive?
Throughput
Best Application For This API
Combustion (CHNS/O)
Bulk elemental composition (wt%)
±0.3% absolute variance
Yes
High
Routine batch release; detecting macroscopic impurities and residual solvents.
Detecting trace catalyst poisoning on the crystallized API surface.
Visualizing the Analytical Workflow
Fig 1: Multi-modal analytical workflow for validating API intermediate structural integrity.
Quantitative Data & Acceptable Tolerances
For a batch of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol to pass pharmaceutical QA, its experimental elemental mass fractions must align with theoretical calculations within a strict ±0.3% margin. Deviations beyond this strongly indicate retained solvents (e.g., ethyl acetate skewing Carbon/Oxygen ratios) or inorganic salt formation (e.g., hydrochloride salts skewing Nitrogen/Hydrogen ratios).
Table 2: Theoretical vs. Experimental CHNS/O Data for C9H14N2O
Element
Theoretical Mass Fraction (%)
Acceptable Pharmacopeial Variance
High-Purity Batch Result (%)
Impure Batch Result (Retained Solvent) (%)
Carbon (C)
65.03%
± 0.30%
64.98%
63.12% (Fail)
Hydrogen (H)
8.49%
± 0.30%
8.52%
8.95% (Fail)
Nitrogen (N)
16.85%
± 0.30%
16.79%
15.40% (Fail)
Oxygen (O)
9.62%
± 0.30%
9.71%
12.53% (Fail)
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies detail the causality behind each procedural step, ensuring the analytical system validates itself during operation.
This protocol dictates the absolute bulk purity of the synthesized intermediate [3].
Precision Micro-Weighing: Weigh exactly 1.500–2.000 mg of the crystallized API into a high-purity tin capsule.
Causality: The tin capsule acts as a localized exothermic fuel. When exposed to oxygen, it triggers a dynamic flash combustion (~1800°C), which is absolutely necessary to thermally crack the resilient aromatic ring of the aniline derivative.
Flash Oxidation: Introduce the capsule into the combustion reactor (1000°C) under a transient pulse of ultra-pure O2, catalyzed by Vanadium Pentoxide (V2O5).
Causality: The V2O5 catalyst prevents the formation of refractory carbon soot, ensuring 100% stoichiometric conversion of carbon to CO2 and hydrogen to H2O.
Catalytic Reduction: Pass the oxidized gas stream through a copper-filled reduction furnace at 600°C.
Causality: The copper matrix acts as a self-validating oxygen scavenger, stripping excess O2 and quantitatively reducing all transient NOx species to stable N2 gas for accurate nitrogen detection.
Chromatographic Separation & TCD Detection: Elute the gases through an isothermal GC column into a Thermal Conductivity Detector (TCD).
Causality: Differential partitioning cleanly separates the gases. The TCD measures thermal conductivity against a helium reference, providing a matrix-independent readout.
Fig 2: Step-by-step mechanism of CHN combustion analysis via the modified Dumas method.
Protocol B: High-Resolution Mass Spectrometry (ESI-TOF)
This protocol confirms the exact molecular formula (C9H14N2O) by targeting the exact mass of 166.1106 Da [4].
Matrix Preparation: Dilute the sample to 1 µg/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.
Causality: The acidic environment ensures the complete protonation of both the primary and secondary amines, driving the formation of the [M+H]+ ion (m/z 167.1184) while preventing detector saturation.
Electrospray Ionization (ESI): Apply a 3.5 kV capillary voltage to generate a fine aerosol.
Causality: ESI is a "soft" ionization technique. It prevents the in-source fragmentation of the delicate aminoethanol side chain, preserving the intact molecular ion for exact mass determination.
Time-of-Flight (TOF) Mass Analysis: Accelerate the ions through a high-vacuum flight tube equipped with a reflectron.
Causality: The reflectron corrects for minor kinetic energy distributions among ions of the same mass, achieving a mass resolution of >60,000 FWHM. This mathematically excludes isobaric interferences, providing a self-validating exact mass.
References
Eurofins Scientific. "CHNS Analysis - Standards and Industry Applications." Available at: [Link]
Kimura, H. "High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum." Longdom Publishing. Available at: [Link]
Kaufmann, A., et al. "Resolution Ladder for High-Resolution Mass Spectrometry." Analytical Chemistry, ACS Publications. Available at:[Link]
Validation
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Quinazoline Precursors
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel quinazoline-based therapeutics is a field of immense promise. The quinazoline scaffold is a privileged structure in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel quinazoline-based therapeutics is a field of immense promise. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] However, the success of any synthetic campaign hinges on the rigorous and unambiguous characterization of its foundational building blocks: the quinazoline precursors. An impure or misidentified precursor inevitably leads to failed reactions, wasted resources, and compromised data integrity.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to validate the structure and purity of common quinazoline precursors, such as substituted anthranilic acids, 2-aminobenzamides, and N-acylanthranilates. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each analytical step contributes to a self-validating workflow for confident structural elucidation.
The Strategic Workflow of Spectroscopic Validation
The characterization process is not a random assortment of techniques but a logical progression. Each method provides a unique piece of the structural puzzle. A typical workflow begins with rapid functional group identification (FTIR), proceeds to detailed structural mapping (NMR), and concludes with definitive molecular weight confirmation (MS).
Figure 1: A logical workflow for the comprehensive spectroscopic characterization of a newly synthesized quinazoline precursor.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Principle & Purpose: FTIR spectroscopy is the first line of analytical defense. It provides rapid, definitive evidence for the presence or absence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For a quinazoline precursor, this technique is indispensable for confirming the successful incorporation of amine, amide, and carboxylic acid moieties.
Expertise in Action: The choice of FTIR as the initial step is strategic. It is a fast and cost-effective method to confirm that the fundamental chemical transformation has occurred before investing significant time in more complex analyses like NMR. For instance, in the synthesis of a 2-aminobenzamide from anthranilic acid, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic amide N-H and C=O stretches provide immediate, high-confidence validation of the reaction's success.
Key IR Absorptions for Quinazoline Precursors
Functional Group
Vibration Type
Typical Wavenumber (cm⁻¹)
Appearance & Notes
Amine (R-NH₂)
N-H Stretch
3400-3300 & 3330-3250
Two distinct, sharp-to-medium peaks.[3] Essential for precursors like anthranilamide.
Very broad band, often obscuring C-H stretches.[6] Characteristic of anthranilic acid precursors.
C=O Stretch
1725-1700
Strong and sharp.
Aromatic Ring
C-H Stretch
3100-3000
Weak-to-medium sharp peaks.
C=C Stretch
1600-1450
Multiple sharp peaks of varying intensity.
Nitrile (C≡N)
C≡N Stretch
2260-2220
Sharp, medium intensity peak. Relevant for 2-aminobenzonitrile precursors.
Experimental Protocol: KBr Pellet Method
This self-validating protocol ensures a clean, interference-free spectrum.
Preparation: Gently grind ~1-2 mg of the dried precursor sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The KBr acts as an optically transparent matrix.
Homogenization: Continue grinding until the mixture is a fine, homogenous powder. Inadequate grinding is a common source of poor-quality spectra with sloping baselines.
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
Data Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹.[7]
Validation: A good quality spectrum will have a flat baseline and major peaks that are not "flat-topped" (i.e., detector is not saturated).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Principle & Purpose: NMR spectroscopy is the cornerstone technique for elucidating the precise molecular structure.[7] It provides unparalleled detail about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. For quinazoline precursors, NMR confirms the substitution pattern on the aromatic ring and the integrity of the side chains that will participate in cyclization.
Proton (¹H) NMR Spectroscopy
Expertise in Action: ¹H NMR provides four critical pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (dihedral angles).[8][9][10] For a precursor like 2-amino-N-methylbenzamide, a scientist would look for:
The characteristic downfield aromatic protons, with splitting patterns indicating their relative positions.
A broad singlet for the -NH₂ protons, which is often exchangeable with D₂O.
A doublet for the methyl group (split by the amide N-H) and a quartet or broad signal for the amide N-H proton. The correlation between these two signals provides definitive proof of the N-methyl amide fragment.
Figure 2: A systematic workflow for NMR data acquisition and interpretation for structural elucidation.
Typical ¹H NMR Chemical Shifts (δ) for Quinazoline Precursors (in DMSO-d₆)
Expertise in Action: While ¹H NMR maps the proton framework, ¹³C NMR confirms the carbon skeleton. It is particularly powerful for identifying quaternary carbons (like C=O and substituted aromatic carbons) that are invisible in ¹H NMR. The chemical shift of the carbonyl carbon is highly diagnostic: amide and ester carbonyls typically appear around 160-170 ppm, while carboxylic acid carbonyls are further downfield, closer to 170-180 ppm.[14][15][17] This provides a crucial cross-validation of the functional groups identified by FTIR.
Typical ¹³C NMR Chemical Shifts (δ) for Quinazoline Precursors (in DMSO-d₆)
Carbon Environment
Typical Chemical Shift (ppm)
Notes
Carbonyl (C=O)
162 - 175
Amides are typically ~163-168 ppm[11][14]; acids are more downfield.
Aromatic (Ar-C)
110 - 150
Substituted carbons (C-NH₂, C-COOH) are distinct.[13][14][15]
Sample Weighing: Accurately weigh 5-10 mg of the purified precursor.
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[7] DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for revealing exchangeable protons like -NH and -OH.
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm for referencing.[7][18]
Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
Data Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. If the structure is novel or ambiguous, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are essential to definitively establish atom connectivity.[8][19]
Mass Spectrometry (MS): The Molecular Weight Verdict
Principle & Purpose: Mass spectrometry provides the final, unequivocal piece of evidence: the molecular weight of the compound.[20] Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the molecule, typically by adding a proton to form the [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS) can determine the mass with such high precision that it allows for the calculation of the exact molecular formula, providing an exceptional level of confidence in the compound's identity.[14][15][21]
Expertise in Action: The choice of ionization technique is critical. ESI is a "soft" ionization method ideal for preventing the fragmentation of potentially fragile precursors, ensuring the molecular ion is the most prominent peak.[20][22] The fragmentation pattern, while sometimes complex, can also be diagnostic. For example, the loss of water (-18 Da) from a precursor containing a carboxylic acid or the loss of ammonia (-17 Da) from an aminobenzamide can provide supporting structural evidence.[23] The fragmentation behavior is highly dependent on the molecule's structure.[22]
Experimental Protocol: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Infusion: The solution is infused directly into the mass spectrometer's ion source at a low flow rate.
Ionization: In the ESI source, a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., [M+H]⁺) are ejected into the gas phase.
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
Data Interpretation: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion. For an [M+H]⁺ ion, the molecular weight is the observed m/z value minus the mass of a proton (~1.007 Da).
Conclusion: A Triad of Trust
The robust characterization of quinazoline precursors is non-negotiable for reliable drug discovery and development. A single technique is never sufficient; it is the synergistic and self-validating power of FTIR, NMR, and MS that provides the complete picture. FTIR confirms the building blocks are in place, NMR provides the architectural blueprint, and MS verifies the final mass. By adopting this multi-faceted, logic-driven approach, researchers can proceed with the synthesis of their target quinazoline molecules with the highest degree of confidence in the integrity of their starting materials.
References
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC (National Center for Biotechnology Information).[Link]
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.[Link]
SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.[Link]
Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton - University of Southampton.[Link]
Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace.[Link]
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega.[Link]
One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. SciSpace.[Link]
Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology.[Link]
Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. ResearchGate.[Link]
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. MDPI.[Link]
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. PMC (National Center for Biotechnology Information).[Link]
INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.[Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.[Link]
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica.[Link]
Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry.[Link]
Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. Rsc.org.[Link]
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.[Link]
Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. MDPI.[Link]
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate.[Link]
Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. Semantic Scholar.[Link]
Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PMC (National Center for Biotechnology Information).[Link]
carbon-13 nmr analysis of some 4-quinazolinone alkaloids and related compounds. LOCKSS.[Link]
Supporting Information for "2-Arylquinazolines through Aerobic Oxidative Annulation of 2-Aminobenzylamines and Aldehydes Catalyzed by NaNO2". Thieme.[Link]
Spectral characterization and crystal structure of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide. ResearchGate.[Link]
Solving NMR Structures Step by Step. University of Puget Sound.[Link]
How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube.[Link]
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.[Link]
NMR spectroscopy - An Easy Introduction. Chemistry Steps.[Link]
Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. PMC (National Center for Biotechnology Information).[Link]
Quinazoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]
Personal protective equipment for handling 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol
As a Senior Application Scientist, I recognize that handling multifunctional building blocks like 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol requires a nuanced, highly specific approach to laboratory safety. This compoun...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling multifunctional building blocks like 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol requires a nuanced, highly specific approach to laboratory safety. This compound is not a standard off-the-shelf reagent; it features a triad of reactive and hazardous functional groups: an aniline core, an aminomethyl group, and an aminoethanol moiety.
To ensure absolute operational integrity, this guide bypasses generic safety advice and provides a field-proven, self-validating protocol designed specifically for the unique hazard profile of this molecule.
Structural Hazard Analysis & Causality
Understanding why we implement specific safety measures is the foundation of a strong safety culture. The hazards of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol are synergistic:
Aromatic Amine (Aniline Derivative): Aniline derivatives are highly lipophilic, allowing them to rapidly permeate standard latex gloves and intact human skin, potentially leading to systemic toxicity and methemoglobinemia[1].
Aminoethanol & Aminomethyl Groups: Primary aliphatic amines and aminoalcohols are highly alkaline and corrosive. They cause severe, immediate chemical burns to the skin and irreversible damage to ocular tissue upon contact[2]. Furthermore, aminomethyl powders can generate highly irritating, corrosive aerosols when disturbed[3].
Mandatory Personal Protective Equipment (PPE) Profile
Standard laboratory PPE provides a false sense of security against this compound. Because aromatic amines permeate latex, and aminoethanols degrade thin synthetics, a multi-layered defense system is required.
Discard after a single use or if breathing resistance increases.
Quantitative Safety Thresholds
To maintain a self-validating safety system, all operational parameters must be measurable. Do not proceed with handling if these thresholds are not met.
Table 2: Operational Limits & Validation Metrics
Parameter
Acceptable Range / Limit
Field Validation Method
Fume Hood Face Velocity
80 – 120 feet per minute (fpm)
Digital monitor verification prior to opening the container.
Glove Integrity
Zero micro-tears or degradation
Inflation test: trap air in the glove, roll the cuff, and listen for leaks before donning.
Emergency Eye Wash
≥ 15 minutes of continuous flow
Weekly activation test; timer activation upon emergency use[2].
Decontamination Agent
5% Acetic Acid (v/v) solution
Pre-mixed and stored in a clearly labeled secondary squeeze bottle on the bench.
Step-by-Step Operational Protocol
This methodology ensures that every action taken with 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol is contained, controlled, and verifiable.
Phase 1: Pre-Operational Readiness
Environmental Validation: Verify the chemical fume hood face velocity is strictly between 80-120 fpm. Lay down plastic-backed, highly absorbent bench paper to capture micro-spills.
Container Equilibration: If the compound is stored refrigerated, allow the sealed container to reach ambient room temperature before opening. Causality: Opening a cold container causes atmospheric moisture condensation, which reacts with the amine groups to form a highly corrosive, concentrated alkaline film on the powder surface.
Static Elimination: Use an anti-static device (e.g., Zerostat gun) on your stainless-steel weighing spatula and weigh boat. Causality: Aminomethyl powders hold static charges that cause sudden, dangerous aerosolization during transfer[3].
Phase 2: Handling and Dispensing
Controlled Transfer: Open the primary container deep within the fume hood (at least 6 inches from the sash). Use the anti-static spatula to transfer the material smoothly.
Solution Preparation: If preparing a stock solution, add the solid 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol to the solvent slowly while under continuous magnetic stirring. Causality: Aminoalcohols can generate localized exothermic heat when dissolving, leading to solvent flashing or splashing[2].
Immediate Containment: Cap the primary container and the newly prepared solution vessel immediately after the transfer is complete.
Phase 3: Decontamination and Doffing
Chemical Neutralization: Wipe down the analytical balance and surrounding bench paper with the 5% acetic acid solution. Causality: The mild acid neutralizes the alkaline amine residues, forming a benign water-soluble salt and preventing cumulative exposure. Follow with an isopropanol wipe to dry the surface.
Waste Segregation: Place all contaminated consumables (weigh boats, bench paper, outer gloves) into a dedicated hazardous waste bag labeled "Toxic/Corrosive Aromatic Amine Waste."
Aseptic Doffing: Remove the outer neoprene gloves using the "beak method" (pinching the exterior cuff and pulling inside out) to avoid touching the contaminated exterior. Wash hands thoroughly with soap and water immediately after removing the inner nitrile gloves.
Emergency Response Plan
Skin Contact: Immediately utilize the safety shower. Remove contaminated clothing while under the flow of water. Rinse for a minimum of 15 minutes. CRITICAL: Do not use laboratory solvents (like ethanol or acetone) to wash the skin, as this dramatically accelerates the dermal absorption of the aniline derivative into the bloodstream[1].
Eye Contact: Utilize the eyewash station immediately. Hold eyelids open and flush for at least 15 minutes. Seek immediate ophthalmological emergency care, as aminoethanol burns continue to damage tissue even after initial rinsing[2].
Process Workflow & Safety Checkpoints
Workflow for handling 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol with safety checkpoints.
References
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Source: ACS Publications | URL: [Link]
Title: Safety Data Sheet: 2-Aminoethanol | Source: Carl ROTH | URL: [Link]